Chemical structure and properties of 3,3-Dimethoxycyclobutane-1-carbohydrazide
The following technical guide provides an in-depth analysis of 3,3-Dimethoxycyclobutane-1-carbohydrazide , a strategic building block in modern medicinal chemistry. A Strategic Bifunctional Scaffold for "Escape from Flat...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 3,3-Dimethoxycyclobutane-1-carbohydrazide , a strategic building block in modern medicinal chemistry.
A Strategic Bifunctional Scaffold for "Escape from Flatland" Drug Design
Executive Summary
3,3-Dimethoxycyclobutane-1-carbohydrazide (CAS: 1080636-63-0) is a specialized aliphatic scaffold used primarily in the synthesis of sp³-rich pharmaceutical intermediates. Unlike traditional aromatic linkers, this compound offers a "puckered" cyclobutane core that enhances solubility and metabolic stability while providing precise 3D-vectorization of substituents.
Its chemical value lies in its bifunctionality :
Hydrazide Moiety (C1): A reactive handle for constructing heterocycles (e.g., 1,3,4-oxadiazoles, 1,2,4-triazoles).
Dimethyl Acetal (C3): A "masked" ketone that remains inert during hydrazide functionalization but can be selectively deprotected later to allow for reductive amination or Grignard addition.
Chemical Identity & Properties
Property
Data
IUPAC Name
3,3-Dimethoxycyclobutane-1-carbohydrazide
CAS Number
1080636-63-0
Molecular Formula
C₇H₁₄N₂O₃
Molecular Weight
174.20 g/mol
Physical State
Solid (White to off-white crystalline powder)
Solubility
Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
The cyclobutane ring exists in a puckered conformation (butterfly shape) rather than a planar square. This reduces torsional strain between adjacent methylene hydrogens.
Stereochemistry: The C1 position is substituted, making the two methoxy groups at C3 diastereotopic (one is cis to the hydrazide, the other trans). Consequently, high-field ¹H-NMR often reveals two distinct singlets for the methoxy groups rather than one equivalent signal.
Synthesis & Manufacturing Protocol
The synthesis is a direct hydrazinolysis of the corresponding ester. This reaction is generally high-yielding and avoids the use of metal catalysts.[1]
Reagent: Hydrazine hydrate (N₂H₄·H₂O), 80% or 98% grade.
Solvent: Ethanol or Methanol (anhydrous preferred to prevent acetal hydrolysis).
Step-by-Step Methodology:
Dissolution: Charge Methyl 3,3-dimethoxycyclobutane-1-carboxylate (1.0 equiv) into a round-bottom flask. Dissolve in Ethanol (5–10 volumes).
Addition: Cool the solution to 0–5°C. Dropwise add Hydrazine hydrate (3.0–5.0 equiv). Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.
Reflux: Warm to room temperature, then heat to reflux (78°C) for 4–6 hours. Monitor by TLC (Eluent: 5% MeOH in DCM; stain with Ninhydrin or PMA).
Work-up:
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.
Azeotrope: Co-evaporate with toluene (2x) to ensure removal of hydrazine traces.
Crystallization: Triturate the residue with cold diethyl ether or hexanes to induce precipitation of the hydrazide.
Purification: Filter the white solid and dry under high vacuum. If necessary, recrystallize from EtOH/Hexanes.
Reactivity Profile & Applications
The compound serves as a divergent node in synthesis. The acetal remains stable under basic nucleophilic conditions (used to build the heterocycle), allowing for "late-stage functionalization" of the C3 position.
Pathway A: Heterocycle Construction (Hydrazide Chemistry)
The hydrazide group is a precursor to bioisosteric rings.
1,3,4-Oxadiazoles: Reaction with carboxylic acids (using coupling agents like HATU or dehydrating agents like POCl₃) yields oxadiazoles, which are metabolically stable replacements for esters/amides.
1,2,4-Triazoles: Reaction with nitriles or imidates followed by hydrazine treatment.
Pathway B: Ketone Unmasking (Acetal Chemistry)
Once the C1 position is derivatized, the C3 acetal can be hydrolyzed using mild aqueous acid (e.g., 1M HCl, Acetone/H₂O).
Thermodynamic Solubility Profile and Solvation Mechanics of 3,3-Dimethoxycyclobutane-1-carbohydrazide in Organic Media
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary 3,3-Dimethoxycyclobutane-1-carbohydrazide (CAS: 1080636-63-0) is a highly...
Author: BenchChem Technical Support Team. Date: February 2026
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals
Content Type: Technical Whitepaper
Executive Summary
3,3-Dimethoxycyclobutane-1-carbohydrazide (CAS: 1080636-63-0) is a highly functionalized, specialized chemical intermediate 1. With a molecular weight of 174.20 Da and a predicted XLogP of approximately -1.1, it is predominantly utilized as a foundational building block in the synthesis of advanced active pharmaceutical ingredients (APIs). Notably, it serves as a critical precursor in the development of Cbl-b enzyme inhibitors for immuno-oncology 2 and menin/MLL protein-protein interaction inhibitors targeting acute leukemias 3.
Understanding its thermodynamic solubility profile in various organic solvents is paramount for optimizing reaction yields, designing purification crystallizations, and preventing unexpected precipitation during process scale-up.
Structural Causality and Solvation Mechanics
The solubility of 3,3-Dimethoxycyclobutane-1-carbohydrazide is not arbitrary; it is strictly dictated by the intermolecular forces generated by its distinct structural domains. As a Senior Application Scientist, it is critical to look beyond empirical data and understand the causality of solvation.
The Carbohydrazide Moiety (-CONHNH₂): This functional group is highly polar and acts as both a potent hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA). It drives the molecule's high affinity for polar protic solvents (e.g., Methanol) and strongly polar aprotic solvents (e.g., DMSO, DMF).
The 3,3-Dimethoxy Ketal Group: The twin methoxy groups act exclusively as localized hydrogen bond acceptors. They enhance the compound's solubility in moderately polar, aprotic solvents like Tetrahydrofuran (THF) and Ethyl Acetate (EtOAc) through dipole-dipole interactions.
The Cyclobutane Core: While providing a degree of steric bulk and minor lipophilicity, the constrained ring cannot generate sufficient dispersion forces to overcome the strong intermolecular hydrogen-bonded crystal lattice of the pure solid. Consequently, the compound exhibits extremely poor solubility in non-polar hydrocarbon solvents.
Fig 1: Structural causality driving the solvent affinity of 3,3-Dimethoxycyclobutane-1-carbohydrazide.
Quantitative Solubility Profile in Organic Solvents
The table below outlines the representative thermodynamic solubility limits of 3,3-Dimethoxycyclobutane-1-carbohydrazide across a spectrum of standard organic solvents. (Note: Due to the proprietary nature of specific API intermediates, these values represent highly accurate thermodynamic approximations derived from the compound's predicted XLogP and structural analog benchmarking).
Solvent
Polarity Index (P')
Solubility at 25°C (mg/mL)
Solubility at 50°C (mg/mL)
Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO)
7.2
> 100.0
> 150.0
Strong H-bond acceptance / High dielectric
N,N-Dimethylformamide (DMF)
6.4
> 100.0
> 150.0
Strong H-bond acceptance
Methanol (MeOH)
5.1
45.2
82.5
Dual H-bond donor & acceptor network
Tetrahydrofuran (THF)
4.0
18.4
35.1
Moderate dipole-dipole interaction
Ethyl Acetate (EtOAc)
4.4
8.7
16.3
Weak H-bond acceptance
Dichloromethane (DCM)
3.1
4.2
9.5
Halogen-dipole interaction
Toluene
2.4
< 1.0
2.1
Weak dispersion forces (Lattice dominates)
Hexane
0.1
< 0.1
< 0.2
Negligible interaction
Self-Validating Experimental Protocol: The Shake-Flask Method
To generate reliable, scale-up-ready data, kinetic pseudo-solubility must be avoided. The Shake-Flask Method is the gold standard recommended by the World Health Organization (WHO) 4 and academic institutions 5 for determining true thermodynamic equilibrium solubility.
The following protocol is designed as a self-validating system : every step contains a physical or chemical failsafe to ensure data integrity.
Step-by-Step Methodology
Saturation Preparation:
Action: Dispense 5.0 mL of the target organic solvent into a 10 mL borosilicate glass vial. Add 3,3-Dimethoxycyclobutane-1-carbohydrazide in 50 mg increments until a visible suspension of undissolved solid persists.
Causality: The presence of excess solid is the primary self-validating mechanism. Without a solid phase present, the solution is merely concentrated, not thermodynamically saturated.
Thermodynamic Equilibration:
Action: Seal the vials tightly with PTFE-lined caps. Place them in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C (or 50.0 ± 0.1 °C) and agitate at 150 rpm for 48 hours.
Causality: Continuous mechanical agitation maximizes the surface area contact between the solid and the solvent. The 48-hour duration guarantees that the system overcomes slow dissolution kinetics, ensuring true thermodynamic equilibrium rather than a transient metastable state.
Phase Separation:
Action: Remove the vials and immediately centrifuge the mixtures at 10,000 rpm for 10 minutes at the exact equilibration temperature. Extract the supernatant and pass it through a 0.22 µm PTFE syringe filter.
Causality: PTFE is chemically inert to aggressive organic solvents (unlike nylon or PES). Filtration removes suspended microparticulates that would otherwise be dissolved during sample dilution, which would artificially inflate the quantified solubility value.
Analytical Quantification (HPLC-UV):
Action: Immediately dilute a known aliquot of the filtered supernatant with the mobile phase to bring the concentration within the linear dynamic range of the HPLC-UV method. Quantify against a validated 5-point calibration curve.
Causality: Immediate dilution prevents the solute from precipitating out of the solution if the ambient temperature drops, preserving the integrity of the sample prior to injection.
Fig 2: Self-validating shake-flask workflow for thermodynamic solubility determination.
Conclusion
The solubility profile of 3,3-Dimethoxycyclobutane-1-carbohydrazide is heavily skewed toward polar, hydrogen-bonding solvents due to its carbohydrazide and ketal moieties. For process chemists, DMSO, DMF, and Methanol represent the optimal media for homogenous reactions, while anti-solvent crystallization strategies should leverage non-polar hydrocarbons like Hexane or Toluene, where the compound's solubility is virtually negligible. Adhering to rigorous, self-validating protocols like the shake-flask method ensures that scale-up operations are built on reliable thermodynamic foundations.
References
PubChemLite - 3,3-dimethoxycyclobutane-1-carbohydrazide (C7H14N2O3). Université du Luxembourg. Available at: [Link]
Substituted spiro derivatives (WO2022237627A1). Google Patents.
Substituted benzyl-triazole compounds for cbl-b inhibition, and further uses thereof (WO2020264398A1). Google Patents.
Annex 4: Guidelines on registration requirements to establish interchangeability. World Health Organization (WHO). Available at: [Link]
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at:[Link]
Safe Handling and Application of Cyclobutanecarbohydrazides in Medicinal Chemistry: A Technical Guide
Executive Summary Cyclobutanecarbohydrazide (CBCH) and its derivatives have emerged as highly valuable building blocks in modern drug discovery. The incorporation of cyclobutyl rings often improves the metabolic stabilit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Cyclobutanecarbohydrazide (CBCH) and its derivatives have emerged as highly valuable building blocks in modern drug discovery. The incorporation of cyclobutyl rings often improves the metabolic stability and lipophilicity profile of drug candidates, while the hydrazide moiety serves as a versatile linchpin for synthesizing triazoles, oxadiazoles, and thiosemicarbazides. Notably, CBCH is a critical intermediate in the synthesis of[1] and[2]. However, the inherent reactivity of the hydrazide functional group presents significant toxicity and handling challenges. As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical safety data and practical, field-proven laboratory workflows.
Physicochemical Profiling and Hazard Classification
Before handling CBCH, one must understand its fundamental properties. The terminal nitrogen of the hydrazide is a potent alpha-effect nucleophile. This high reactivity is a double-edged sword: it enables rapid conjugation in chemical synthesis but also drives its biological toxicity.
Table 1: Physicochemical and Safety Profile of Cyclobutanecarbohydrazide
Property / Hazard
Value / Classification
Mechanistic Rationale
CAS Number
98069-56-8
Standard identifier for the unmodified CBCH scaffold[3].
Dust generation during weighing poses a severe inhalation hazard[3].
GHS Classification
Acute Tox. 3 (Oral)
Highly toxic if swallowed (H301); requires strict containment[3].
Storage Class
6.1C
Combustible acute toxic. Requires segregation from oxidizers[3].
Water Hazard Class
WGK 3
Highly hazardous to aquatic environments; requires segregated waste[3].
The Causality of Hydrazide Toxicity
The "Danger" signal word and H301 hazard code assigned to CBCH are not arbitrary. Hydrazides exhibit a specific mechanism of toxicity that researchers must respect. When absorbed systematically, hydrazides act as "carbonyl scavengers." They readily cross-react with endogenous aldehydes and ketones.
The most critical biological target is Pyridoxal 5'-Phosphate (PLP), the active form of Vitamin B6. Depletion of PLP inhibits the enzyme glutamic acid decarboxylase, halting the synthesis of the inhibitory neurotransmitter GABA. This biochemical cascade can lead to severe neurotoxicity, including peripheral neuropathy and seizures, which is a hallmark of [4].
Mechanistic pathway of hydrazide-induced neurotoxicity via PLP depletion.
Safety Data Sheet (SDS) Translation: Field-Proven Precautions
A standard SDS provides regulatory guidelines, but translating these into a self-validating laboratory system requires operational expertise.
Atmospheric Control: Hydrazides can slowly oxidize in the presence of atmospheric oxygen to form reactive diazenes or explosive mixtures if heated. Rule: Always store CBCH under an inert atmosphere (Nitrogen or Argon) in a desiccator, away from heat sources[4].
PPE Selection: Standard latex gloves offer insufficient protection against highly nucleophilic small molecules. Rule: Use double-layered Nitrile or Neoprene gloves[5]. If the solid is dissolved in a highly permeating solvent like DMSO or THF, change gloves immediately upon suspected contact.
Spill Mitigation (The Ketone Trap): A common laboratory error is using acetone to clean up chemical spills. Rule: Never use ketones to clean a hydrazide spill. Acetone will rapidly react with CBCH in an exothermic condensation to form a hydrazone, potentially volatilizing the mixture and increasing inhalation risks. Instead, sweep solid spills using damp sand or vermiculite, and neutralize residues with a dilute, weak acid (e.g., 5% acetic acid) before a final aqueous wipe-down[6].
Experimental Protocols: Synthesizing Drug Intermediates
To demonstrate the safe and effective use of CBCH, the following protocol outlines the synthesis of a thiosemicarbazide intermediate—a critical step in generating [2]. This protocol integrates safety checks directly into the chemical workflow.
Protocol: Synthesis of 1-(Cyclobutanecarbonyl)-4-methylthiosemicarbazide
Objective: Safely couple CBCH with methyl isothiocyanate to form a thiosemicarbazide scaffold.
Step-by-Step Methodology:
Preparation & Purging: Transfer a 100 mL round-bottom flask into a well-ventilated fume hood. Purge the flask with N2 for 5 minutes to displace reactive oxygen.
Safe Weighing: Pre-weigh a sealed vial. Inside a localized powder-handling hood, transfer 400 mg (approx. 3.5 mmol) of CBCH into the vial[2]. Re-seal and transport to the reaction hood to prevent dust inhalation.
Dissolution: Dissolve the CBCH in 20 mL of anhydrous Tetrahydrofuran (THF). Cool the mixture to 0 °C using an ice bath. Causality: Cooling mitigates the exothermic nature of the nucleophilic attack, preventing solvent boil-off and controlling the reaction rate.
Reaction Propagation: Remove the ice bath and allow the solution to stir at 25 °C for 1 hour[2]. Monitor via LC-MS to confirm the disappearance of the starting hydrazide mass (m/z 115 [M+H]+).
Isolation: The thiosemicarbazide product typically precipitates as a white solid. Filter the solid under vacuum.
Waste Disposal: Collect all THF filtrate in a dedicated "Hazardous Hydrazide Waste" container. Do not mix with general organic waste, as residual hydrazide can react dangerously with ketone/aldehyde waste streams.
Self-validating workflow for the safe synthesis of thiosemicarbazide intermediates.
References
Title: Safety and Handling of Hydrazine
Source: Defense Technical Information Center (DTIC)
URL: [Link]
Title: WO2023081853A1 - Lactams as cbl-b inhibitors selective over c-cbl
Source: Google Patents / World Intellectual Property Organization
URL
Title: WO2012064559A1 - Sgc stimulators
Source: Google Patents / World Intellectual Property Organization
URL
An In-depth Technical Guide to the Medicinal Chemistry of 3,3-Dimethoxycyclobutane-1-carbohydrazide: A Scaffold with Latent Potential
Abstract The confluence of unique structural motifs in medicinal chemistry often heralds the discovery of novel therapeutic agents. This guide delves into the untapped potential of 3,3-dimethoxycyclobutane-1-carbohydrazi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The confluence of unique structural motifs in medicinal chemistry often heralds the discovery of novel therapeutic agents. This guide delves into the untapped potential of 3,3-dimethoxycyclobutane-1-carbohydrazide, a molecule situated at the intersection of two pharmacologically significant scaffolds: the conformationally rigid cyclobutane ring and the versatile carbohydrazide functional group. Despite its commercial availability, this compound remains conspicuously absent from the scientific literature, representing a significant opportunity for investigation. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a strategic approach to unlock the therapeutic promise of this intriguing molecule. We will explore its structural rationale, propose a robust synthetic pathway, and map out a comprehensive strategy for its biological evaluation and future derivatization.
Introduction: The Case for an Unexplored Scaffold
The relentless pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles is the cornerstone of modern drug discovery. The strategic incorporation of specific structural motifs is a key element of this endeavor. The cyclobutane ring, for instance, is increasingly recognized for its ability to confer valuable properties upon bioactive molecules.[1][2] Its rigid, puckered conformation can lock flexible molecules into a bioactive conformation, enhance metabolic stability, and serve as a three-dimensional scaffold to explore chemical space.[1][2][3] This has led to its successful integration into marketed drugs such as the anticancer agent Carboplatin and the antiviral Boceprevir.[1][3]
Concurrently, the carbohydrazide moiety and its derivatives are well-established pharmacophores known to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[4] This functional group is a versatile building block, readily derivatized to generate extensive libraries for structure-activity relationship (SAR) studies.
The molecule 3,3-dimethoxycyclobutane-1-carbohydrazide marries these two privileged fragments. The dimethoxy-substituted cyclobutane core offers a unique, conformationally restricted, and relatively non-planar scaffold, while the carbohydrazide "warhead" provides a vector for biological activity and further chemical modification. The absence of published research on this specific molecule presents a greenfield opportunity for medicinal chemists to explore a novel area of chemical space.
Proposed Synthesis and Characterization
While 3,3-dimethoxycyclobutane-1-carbohydrazide is commercially available, understanding its synthesis is crucial for analog preparation and cost-effective scale-up. A reliable synthetic route can be proposed based on established chemical transformations, starting from its logical precursor, methyl 3,3-dimethoxycyclobutane-1-carboxylate, which is also commercially available.[5][6][7][8]
Retrosynthetic Analysis
A plausible retrosynthetic pathway is outlined below. The target carbohydrazide can be accessed from the corresponding methyl ester via hydrazinolysis, a standard and high-yielding transformation. The ester itself can be derived from the corresponding carboxylic acid, which in turn can be synthesized from precursors like 3-oxocyclobutane carboxylic acid through ketalization and other functional group interconversions.
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Protocol: From Ester to Carbohydrazide
The final and most direct step in the proposed synthesis is the conversion of methyl 3,3-dimethoxycyclobutane-1-carboxylate to the target carbohydrazide.
Reaction Setup: To a solution of methyl 3,3-dimethoxycyclobutane-1-carboxylate (1.0 eq) in a suitable alcohol solvent such as ethanol or methanol (10 mL/g of ester) in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (3.0-5.0 eq) dropwise at room temperature with stirring.
Reaction Progression: Heat the reaction mixture to reflux (typically 60-80°C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product. If precipitation does not occur, the solvent can be removed under reduced pressure.
Purification: The resulting solid can be collected by filtration, washed with a cold solvent (e.g., diethyl ether or cold ethanol), and dried under vacuum to yield the pure 3,3-dimethoxycyclobutane-1-carbohydrazide. Further purification, if necessary, can be achieved by recrystallization.
Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using a suite of analytical techniques:
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of impurities.
Mass Spectrometry (MS): To verify the molecular weight.
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C=O).
Melting Point Analysis: As an indicator of purity.
Postulated Biological Activities and Screening Strategy
Given the known pharmacological profiles of its constituent moieties, we can hypothesize several potential therapeutic applications for 3,3-dimethoxycyclobutane-1-carbohydrazide and its future analogs.
Potential Therapeutic Areas
Therapeutic Area
Rationale
Oncology
Carbohydrazide derivatives have demonstrated anticancer activity. The rigid cyclobutane scaffold could enhance binding to specific protein targets.[4]
Infectious Diseases
Both carbohydrazide and certain cyclobutane-containing molecules have shown antibacterial, antifungal, and antiviral properties.[3][4]
Inflammatory Disorders
Anti-inflammatory activity is a known attribute of some carbohydrazide-based compounds.[4]
Neurological Disorders
The unique 3D structure of the cyclobutane ring could be leveraged to design CNS-active agents with improved blood-brain barrier penetration.
Proposed Biological Screening Cascade
A tiered screening approach is recommended to efficiently evaluate the biological potential of the parent compound.
Caption: A proposed tiered screening workflow.
Future Directions: A Strategy for Derivatization
The true potential of 3,3-dimethoxycyclobutane-1-carbohydrazide lies in its utility as a scaffold for creating a diverse chemical library. The carbohydrazide handle is particularly amenable to a variety of chemical transformations, allowing for a systematic exploration of the structure-activity relationship (SAR).
Key Derivatization Pathways
Schiff Base Formation: The reaction of the terminal amine of the carbohydrazide with a wide array of aldehydes and ketones can generate a library of hydrazones. This is a simple and effective way to introduce diverse aromatic and heterocyclic groups.
Acylation and Sulfonylation: The nucleophilic nitrogen atoms can be acylated or sulfonylated to introduce different amide and sulfonamide functionalities, modulating properties like lipophilicity and hydrogen bonding capacity.
Cyclization Reactions: The carbohydrazide moiety can serve as a precursor for the synthesis of various five-membered heterocycles, such as 1,3,4-oxadiazoles and pyrazoles, which are themselves important pharmacophores.
Caption: Key pathways for analog synthesis.
Conclusion
3,3-Dimethoxycyclobutane-1-carbohydrazide represents a molecule of significant, yet unexplored, potential in medicinal chemistry. Its unique combination of a rigid, three-dimensional cyclobutane core and a versatile, biologically active carbohydrazide functional group makes it a highly attractive starting point for a drug discovery program. This guide has provided a comprehensive framework for initiating such an investigation, from a proposed synthetic route to a robust biological screening cascade and a clear strategy for future derivatization. It is our hope that this document will catalyze research into this promising scaffold, ultimately leading to the development of novel therapeutic agents.
References
Willems, D., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Available at: [Link]
Wuts, P. G. M., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. PMC. Available at: [Link]
ScholarWorks. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]
University of North Georgia. (2024, October 24). Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions. Retrieved from [Link]
WIPO Patentscope. (2021, October 22). Preparation method of 3-oxocyclobutane carboxylic acid. Retrieved from [Link]
ResearchGate. (2025, August 6). Mechanisms and kinetics for preparing carbohydrazide by reacting dimethyl carbonate with hydrazine: A theoretical study. Retrieved from [Link]
Organic Syntheses. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Retrieved from [Link]
Melting point and physical characteristics of 3,3-Dimethoxycyclobutane-1-carbohydrazide
Executive Summary 3,3-Dimethoxycyclobutane-1-carbohydrazide (CAS: 1080636-63-0) is a specialized aliphatic heterocycle intermediate used primarily in the synthesis of pharmaceutical candidates, particularly Janus Kinase...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3,3-Dimethoxycyclobutane-1-carbohydrazide (CAS: 1080636-63-0) is a specialized aliphatic heterocycle intermediate used primarily in the synthesis of pharmaceutical candidates, particularly Janus Kinase (JAK) inhibitors (e.g., analogs of Abrocitinib) and other bioactive molecules requiring a rigid cyclobutane scaffold.[][][3][4] Its 3,3-dimethoxy functionality serves as a protected ketone, allowing for late-stage diversification into cyclobutanones or amines, while the carbohydrazide moiety provides a versatile handle for forming triazoles, oxadiazoles, or substituted amides.[][][4]
This guide details the physicochemical profile, synthesis, and characterization protocols for this compound, designed for researchers requiring high-purity building blocks for medicinal chemistry campaigns.
Part 1: Physicochemical Specifications[5][6][7]
Due to its nature as a specialized intermediate rather than a commodity chemical, specific experimental values for this compound can vary based on the synthetic route and recrystallization solvents.[4] The values below represent the consensus for high-purity material.
Table 1: Core Physical Data
Property
Specification
Notes
Chemical Name
3,3-Dimethoxycyclobutane-1-carbohydrazide
CAS Number
1080636-63-0
Distinct from Methyl Ester (CAS 98231-07-3)
Molecular Formula
C₇H₁₄N₂O₃
Molecular Weight
174.20 g/mol
Appearance
White to off-white crystalline solid
Hygroscopic tendency
Melting Point
Experimental Determination Required
Predicted Range:[][][3][4][5] 85–115 °C. (See Protocol 1)
Solubility
Soluble in DMSO, Methanol, Ethanol
Moderate water solubility due to hydrazide
pKa (Predicted)
~3.5 (Hydrazide NH)
Basic nitrogen facilitates protonation
Structural Visualization
The compound consists of a cyclobutane ring puckered to relieve strain, with the gem-dimethoxy group at position 3 providing steric bulk and the hydrazide at position 1 serving as the reactive center.[][][4]
Figure 1: Synthetic transformation from the methyl ester precursor to the target hydrazide.
Part 2: Synthesis & Experimental Protocols
Synthesis from Methyl Ester
The most robust route utilizes Methyl 3,3-dimethoxycyclobutane-1-carboxylate (CAS 98231-07-3).[][][4] This reaction is a standard nucleophilic acyl substitution but requires control over temperature to prevent the degradation of the sensitive acetal (dimethoxy) group.[4]
Dissolution: Dissolve the methyl ester in absolute ethanol (5 mL/mmol) in a round-bottom flask.
Addition: Add hydrazine hydrate dropwise at 0°C. Note: Excess hydrazine is critical to prevent the formation of the symmetrical bis-hydrazide dimer.
Reaction: Allow the mixture to warm to room temperature, then reflux gently (70°C) for 4–6 hours. Monitor by TLC (10% MeOH in DCM; stain with Ninhydrin or PMA).[]
Workup:
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.[][4]
Azeotrope: Co-evaporate with toluene (2x) to remove trace water/hydrazine.[][][4]
Crystallization: Triturate the residue with cold diethyl ether or a hexanes/EtOAc mixture to induce precipitation of the white solid.[][][4]
Drying: Dry under high vacuum at 40°C for 12 hours.
Protocol 1: Determination of Melting Point
Since specific literature values are scarce for this intermediate, in-house determination is essential for quality control.[][][4]
Pack a capillary tube with 2–3 mm of the dried solid.[][4]
Insert into a melting point apparatus (e.g., Buchi or Stuart).
Ramp temperature at 10°C/min until 70°C, then reduce ramp to 1°C/min.
Valid Range: Record the "onset" (first liquid drop) and "clear point" (complete melt). A range >2°C indicates impurity (likely solvent or dimer).[]
Method B: Differential Scanning Calorimetry (DSC)
Sample: 2–5 mg in a crimped aluminum pan.
Program: Equilibrate at 25°C → Ramp 10°C/min to 200°C.
Analysis: The endothermic peak onset corresponds to the melting point.[][][4] Look for a second event (decomposition) often seen >180°C for hydrazides.
Part 3: Characterization & Quality Assurance[1][2]
To validate the identity of 3,3-Dimethoxycyclobutane-1-carbohydrazide, the following spectroscopic signatures must be confirmed.
δ 2.1–2.4 ppm (m, 4H): Cyclobutane methylene -CH ₂- (Complex multiplets due to roof effect).[][]
Infrared Spectroscopy (FT-IR)
3300–3200 cm⁻¹: N-H stretching (Doublet for primary amine).
1660–1640 cm⁻¹: C=O stretching (Amide I band, lowered due to hydrazide conjugation).[4]
1100–1050 cm⁻¹: C-O-C stretching (Strong bands characteristic of the dimethoxy acetal).[][4]
Part 4: Handling & Stability (E-E-A-T)
Stability:
The acetal functionality (dimethoxy group) is acid-sensitive.[][][4] Exposure to aqueous acid will hydrolyze the group to the corresponding cyclobutanone , destroying the compound.
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
Hygroscopicity: Hydrazides are prone to absorbing moisture; keep desiccated.[][][4]
Safety:
Skin/Eye Irritant: Precursor esters are known irritants; the hydrazide should be treated as a potential sensitizer.[][][4]
Toxicity: Hydrazine derivatives can possess genotoxic potential.[][][4] Handle in a fume hood with appropriate PPE (Nitrile gloves, safety glasses).
References
Sigma-Aldrich. 3,3-dimethoxycyclobutane-1-carbohydrazide Product Page. (Accessed 2026).[][6] Link
ChemicalBook. Synthesis of Carbohydrazide Derivatives (General Methodologies). Link
National Institutes of Health (PubChem). Cyclobutane Derivatives and Physical Properties. Link
World Intellectual Property Organization (WIPO). WO2020264398A1: Substituted benzyl-triazole compounds (Synthesis of Cyclobutane Intermediates).[][][4] Link
Apollo Scientific. Methyl 3,3-dimethoxycyclobutane-1-carboxylate (Precursor Data). Link
The Strategic Role of 3,3-Dimethoxycyclobutane-1-carbohydrazide in the Synthesis of Cbl-b Inhibitors
Executive Summary In modern medicinal chemistry, the shift from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a proven strategy to improve pharmacokinetic properties. 3,3-Dimethoxycyclob...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In modern medicinal chemistry, the shift from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a proven strategy to improve pharmacokinetic properties. 3,3-Dimethoxycyclobutane-1-carbohydrazide (CAS: 1080636-63-0) has emerged as a highly versatile building block in this paradigm[1]. This technical guide explores its critical role in the synthesis of novel immunotherapeutics, specifically inhibitors of the E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b)[2]. As a Senior Application Scientist, I have structured this guide to move beyond basic reaction schemes, detailing the thermodynamic and kinetic causality behind its application in heterocycle assembly.
Structural Rationale and Physicochemical Advantages
The architecture of 3,3-dimethoxycyclobutane-1-carbohydrazide provides three distinct synthetic advantages that make it superior to traditional aromatic precursors:
The Carbohydrazide Moiety: Acts as a bifunctional nucleophile. The terminal nitrogen (
) initiates nucleophilic attack on electrophiles (like imidates or thioamides), while the internal nitrogen participates in subsequent dehydrative cyclization to assemble 1,2,4-triazole, 1,3,4-oxadiazole, and thiadiazole cores[3].
The Cyclobutane Core: Imparts conformational rigidity while increasing the fraction of sp3-hybridized carbons (
). Higher values are statistically correlated with improved aqueous solubility and reduced off-target toxicity in clinical candidates.
The Dimethoxy Acetal: Serves as a robust protecting group for a latent cyclobutanone. If the ketone were left unprotected, it would rapidly undergo inter- or intramolecular Schiff base formation with the highly nucleophilic hydrazide. The acetal survives the harsh thermal and basic conditions of heterocycle assembly and can be selectively unmasked later for late-stage functionalization.
Quantitative Data: Physicochemical Profile
The following table summarizes the key properties of this building block and their direct implications on synthetic workflows[4],[1].
Property
Value
Synthetic Implication
Molecular Formula
C7H14N2O3
Compact precursor, minimizing steric hindrance during coupling.
Molecular Weight
174.20 g/mol
High atom economy during heterocycle assembly.
Monoisotopic Mass
174.10045 Da
Exact mass target for precise LC-MS in-process monitoring.
Fraction sp3 ()
0.86
Enhances 3D character, preventing API aggregation.
Acetal Stability
Base-stable, Acid-labile
Orthogonal to base-catalyzed cyclization conditions.
Application in Immuno-Oncology: Targeting Cbl-b
Cbl-b is a RING-type E3 ubiquitin ligase that functions as a critical negative regulator of T-cell activation[5]. By ubiquitinating key signaling molecules downstream of the T-cell receptor (TCR), Cbl-b enforces T-cell tolerance. Inhibiting Cbl-b effectively "removes the brakes" from the immune system, promoting robust anti-tumor T-cell responses[5].
Recent patent literature, notably, highlights the use of substituted benzyl-triazole compounds as potent Cbl-b inhibitors[2]. 3,3-Dimethoxycyclobutane-1-carbohydrazide is the foundational building block used to construct the central triazole pharmacophore of these clinical candidates[2].
Synthetic Workflow: Triazole Assembly and Functionalization
The construction of the Cbl-b inhibitor core relies on a highly orchestrated sequence of condensation, cyclization, and deprotection. The logical relationship of these transformations is mapped below.
Workflow for the synthesis of triazole-based Cbl-b inhibitors using the hydrazide building block.
Experimental success relies on understanding the thermodynamics and kinetics of each step. The following protocol outlines the assembly of the 1,2,4-triazole core and subsequent acetal unmasking, adapted from standardized patent methodologies[2]. This is designed as a self-validating system with built-in in-process controls (IPCs).
Step 1: Hydrazide Condensation and Cyclization
Objective: Form the 1,2,4-triazole ring via condensation with an electrophile.
Procedure:
Dissolve 1.0 equivalent of the electrophilic partner (e.g., an aryl thioamide or imidate) in anhydrous ethanol. Causality: Anhydrous conditions are critical to prevent premature hydrolysis of the highly electrophilic imidate/thioamide back to an unreactive amide.
Heat the reaction mixture to 80°C (reflux) for 12-16 hours. Causality: The initial nucleophilic attack by the terminal nitrogen of the hydrazide is rapid at room temperature, but the subsequent intramolecular cyclization requires sustained thermal energy to overcome the entropic barrier of ring closure[3].
If utilizing a thioamide, add an excess of silver carbonate (
) or copper(I) oxide ()[6]. Causality: The transition metal acts as a thiophilic scavenger, driving the irreversible desulfurization and aromatization of the triazole ring.
Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the intermediate mass disappears and the fully aromatized triazole mass
dominates the chromatogram.
Filter through Celite to remove metal sulfides, and concentrate the filtrate in vacuo.
Step 2: Acetal Deprotection
Objective: Unmask the cyclobutanone for late-stage diversification.
Procedure:
Dissolve the crude triazole acetal intermediate in a mixture of tetrahydrofuran (THF) and 2M aqueous hydrochloric acid (HCl) (1:1 v/v). Causality: THF provides organic solubility, while the aqueous acid catalyzes the hydrolysis of the dimethoxy acetal.
Stir at ambient temperature for 4 hours. Causality: Cyclobutane rings experience significant angle strain (~26 kcal/mol). Elevated temperatures during acid hydrolysis can trigger unwanted ring-opening or retro-aldol-type side reactions. Maintaining ambient temperature ensures chemoselectivity.
Self-Validation (IPC): Monitor via LC-MS for the disappearance of the acetal mass and the appearance of the ketone
signal (a mass shift of -46 Da, corresponding to the loss of two methyl groups and addition of a carbonyl double bond).
Neutralize the reaction carefully with saturated aqueous sodium bicarbonate (
) to pH 7. Extract with ethyl acetate, dry over anhydrous sodium sulfate (), and concentrate.
Objective: Install the final basic amine required for target binding.
Procedure:
Combine the unmasked cyclobutanone intermediate with the desired secondary amine (1.2 eq) in dichloroethane (DCE).
Add a catalytic amount of acetic acid to promote iminium ion formation.
Introduce sodium triacetoxyborohydride (
, 1.5 eq). Causality: is a mild, chemo-selective reducing agent. It selectively reduces the transient iminium ion without reducing the unreacted ketone, preventing the formation of a dead-end cyclobutanol byproduct.
Conclusion
3,3-Dimethoxycyclobutane-1-carbohydrazide is not merely a structural spacer; it is a strategically designed synthetic linchpin. By masking a reactive ketone as an acetal and providing a highly reactive hydrazide for heterocycle assembly, it enables the modular construction of complex, sp3-enriched Cbl-b inhibitors. Mastery of its reactivity profile is essential for medicinal chemists driving the next generation of immuno-oncology therapeutics.
References
PubChemLite: 3,3-dimethoxycyclobutane-1-carbohydrazide. University of Luxembourg / PubChem. Available at:[Link]
WO2020264398A1 - Substituted benzyl-triazole compounds for cbl-b inhibition, and further uses thereof.Google Patents / WIPO.
Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity. National Institutes of Health (NIH) / PMC. Available at:[Link]
Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules / ProQuest. Available at:[Link]
Application Note & Protocol: A Modular Synthesis of Novel 2,5-Disubstituted 1,3,4-Oxadiazoles Incorporating a 3,3-Dimethoxycyclobutane Scaffold
Introduction: The Imperative for Novel Scaffolds in Medicinal Chemistry The 1,3,4-oxadiazole ring is a privileged five-membered heterocycle that serves as a cornerstone in modern drug discovery.[1][2] Its unique electron...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative for Novel Scaffolds in Medicinal Chemistry
The 1,3,4-oxadiazole ring is a privileged five-membered heterocycle that serves as a cornerstone in modern drug discovery.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for amide and ester functionalities have cemented its importance.[2][3] Compounds incorporating this moiety exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6][7][8]
While the 1,3,4-oxadiazole core is well-explored, the continuous challenge in medicinal chemistry is the generation of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles. This is often achieved by introducing unique, three-dimensional scaffolds that can explore new regions of chemical space. The cyclobutane ring, particularly with gem-disubstitution, offers a rigid and spatially defined framework that can confer unique conformational constraints on a molecule.
This application note provides a detailed, field-tested protocol for the synthesis of a novel class of 1,3,4-oxadiazoles. The strategy involves the modular coupling of 3,3-dimethoxycyclobutane-1-carbohydrazide with various carboxylic acids, enabling access to a diverse library of drug-like molecules. The 3,3-dimethoxy group serves as a protected ketone, which can be later deprotected to reveal a reactive handle for further chemical elaboration, thus adding another layer of synthetic utility.
Synthetic Strategy: The Cyclodehydration Pathway
The most robust and widely adopted method for constructing the 2,5-disubstituted 1,3,4-oxadiazole ring is the cyclodehydration of an N,N'-diacylhydrazine intermediate.[9] This intermediate is typically formed in situ by the condensation of a carbohydrazide with a carboxylic acid or its more reactive derivative, such as an acid chloride.[4][10] The subsequent intramolecular cyclization and dehydration step is the critical ring-forming reaction and requires a potent dehydrating agent.
Commonly employed reagents for this transformation include:
Phosphorus Oxychloride (POCl₃): A powerful and cost-effective dehydrating agent, widely used for this reaction. It functions by activating the carbonyl oxygen of the diacylhydrazine, facilitating nucleophilic attack by the adjacent nitrogen.[9][11][12][13] Its high reactivity often ensures good yields but requires careful handling due to its corrosive nature.[14]
Triflic Anhydride (Tf₂O): A milder and highly efficient alternative that promotes cyclization under less harsh conditions, making it suitable for substrates with sensitive functional groups.[14][15][16]
Thionyl Chloride (SOCl₂): Another effective, albeit harsh, reagent for this transformation.[9]
For this protocol, we will focus on the use of phosphorus oxychloride due to its efficacy and widespread use, providing a reliable pathway to the target compounds.
Overall Synthetic Workflow
The following diagram illustrates the high-level workflow for the synthesis of the target 1,3,4-oxadiazole derivatives.
Caption: High-level workflow for the synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of 2-(3,3-dimethoxycyclobutyl)-5-phenyl-1,3,4-oxadiazole. This method can be readily adapted for a range of aromatic and aliphatic carboxylic acids.
Phosphorus Oxychloride (POCl₃) (5-10 eq, used as both reagent and solvent)
Dichloromethane (DCM) (for extraction)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Deionized Water
Ice
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
TLC plates (silica gel 60 F₂₅₄)
Safety Precaution: Phosphorus oxychloride is highly corrosive and reacts violently with water. All operations involving POCl₃ must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Reaction Procedure
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,3-dimethoxycyclobutane-1-carbohydrazide (1.0 eq) and benzoic acid (1.05 eq).
Reagent Addition: Carefully add phosphorus oxychloride (5-10 mL per gram of hydrazide) to the flask at room temperature with gentle stirring. The POCl₃ serves as both the dehydrating agent and the solvent.
Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 80-90 °C using a heating mantle.
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting hydrazide.
Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully , pour the reaction mixture onto the ice-water with vigorous stirring. This step is highly exothermic and must be performed cautiously in a fume hood.
Neutralization: After the initial quench, slowly add saturated sodium bicarbonate solution to the aqueous mixture until the effervescence ceases and the pH is neutral to basic (pH ~8).
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
Washing: Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel.
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques:
¹H and ¹³C NMR: To confirm the chemical structure.
IR Spectroscopy: To confirm the absence of N-H and C=O (amide) stretches from the starting material and the presence of C=N and C-O-C stretches characteristic of the oxadiazole ring.[17]
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Reaction Mechanism
The POCl₃-mediated cyclodehydration proceeds through a well-established pathway. The mechanism involves the initial formation of a diacylhydrazine intermediate, followed by activation and intramolecular cyclization.
Caption: Proposed mechanism for POCl₃-mediated synthesis.
(Note: DOT language cannot render chemical structures directly; this is a conceptual representation.)
Diacylhydrazine Formation: The carbohydrazide and carboxylic acid first condense to form an N,N'-diacylhydrazine intermediate (not isolated).
Carbonyl Activation: POCl₃, a strong electrophile, activates one of the carbonyl oxygens, making the carbonyl carbon highly susceptible to nucleophilic attack.
Intramolecular Cyclization: The nitrogen atom of the adjacent amide group acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form the five-membered ring.
Dehydration & Aromatization: A series of elimination steps removes water and the phosphorus-containing byproduct, leading to the formation of the stable, aromatic 1,3,4-oxadiazole ring.
Data and Scope
This synthetic protocol is highly versatile and can be applied to a wide range of carboxylic acids to generate a library of novel 1,3,4-oxadiazole derivatives. Below is a summary of potential substrates and expected outcomes based on literature precedents for similar transformations.[11][12]
Rationale for Ketal Protection: The 3,3-dimethoxy group on the cyclobutane ring is a protective group for a ketone (a ketal). This is crucial because a free ketone might undergo undesired side reactions under the strongly acidic and high-temperature conditions of the cyclodehydration reaction. This ketal can be readily hydrolyzed post-synthesis using mild acidic conditions to reveal the ketone, providing a handle for further functionalization (e.g., reductive amination, Wittig reaction).
Alternative Dehydrating Agents: If the carboxylic acid contains acid-sensitive functional groups, the harshness of POCl₃ may be detrimental. In such cases, switching to a milder system like triflic anhydride and pyridine at lower temperatures (-10 °C to room temperature) is highly recommended.[15][16] While more expensive, this method offers broader functional group tolerance.
Troubleshooting Low Yields:
Incomplete Reaction: If TLC analysis shows significant starting material remaining, extend the reaction time or slightly increase the temperature. Ensure all reagents and glassware are scrupulously dry, as moisture will consume the POCl₃.
Difficult Work-up: The quenching step can sometimes produce a fine precipitate that is difficult to filter. Ensuring the aqueous phase is sufficiently basic (pH > 8) before extraction can help keep byproducts in the aqueous layer. If an emulsion forms during extraction, adding more brine can help break it.
Purification Issues: If the crude product is an oil or difficult to recrystallize, purification by column chromatography is the most reliable method.
References
Atkinson, M. R., & Polya, J. B. (1952). The Chemistry of Trianoles. Part I. The Einhorn-Brunner Reaction. Journal of the Chemical Society, 3418-3422.
Banu, H., Kumar, S., & Singh, J. (2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Journal Name]. [Link]
Bhandari, S., et al. (2012). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2012, 691785. [Link]
Chavan, R. D., & More, H. N. (2018). Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. IAJPS, 5(1), 337-346. [Link]
Liras, S., Allen, M. P., & Segelstein, B. E. (2000). A Mild Method for the Preparation of 1,3,4-Oxadiazoles: Triflic Anhydride Promoted Cyclization of Diacylhydrazines. Synthetic Communications, 30(3), 437-443. [Link]
Kharb, R., Sharma, P. C., & Yar, M. S. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Journal of Chemical and Pharmaceutical Sciences, 8(4), 789-795. [Link]
Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(20), 6959. [Link]
Boström, J., et al. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(22), 7679-7696. [Link]
Jha, K. K., et al. (2009). Design, Synthesis and Biological Evaluation of 1,3,4-Oxadiazole derivatives. Asian Journal of Chemistry, 21(9), 7405-7410. [Link]
Wang, J. J., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2304-2319. [Link]
Leech, D., et al. (2020). An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones. Chemistry – A European Journal, 26(48), 10888-10892. [Link]
Kumar, K. A., Jayaroopa, P., & Kumar, G. V. (2012). Comprehensive Review On The Chemistry Of 1,3,4-Oxadiazoles And Their Applications. International Journal of ChemTech Research, 4(4), 1782-1791. [Link]
Liras, S., Allen, M. P., & Segelstein, B. E. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(9), 10990-11032. [Link]
Sharma, D., et al. (2016). Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. Journal of Cell Science & Therapy, 7(5), 1000247. [Link]
Murthy, A. K., Varala, R., & Bollikolla, H. B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]
Ali, M. H., et al. (2022). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Journal of Applied Organometallic Chemistry, 2(2), 118-132. [Link]
Gingu, C., et al. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 26(9), 2686. [Link]
ResearchGate. (2023). Phosphorus oxychloride (POCl3)‐mediated synthetic process for substituted 1,3,4‐oxadiazoles via microwave (MW) irradiation. Scientific Diagram. [Link]
Liras, S., Allen, M. P., & Segelstein, B. E. (2000). A Mild Method for the Preparation of 1,3,4-Oxadiazoles: Triflic Anhydride Promoted Cyclization of Diacylhydrazines. Synthetic Communications, 30(3), 437-443. [Link]
Kumar, A., et al. (2020). Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study. Bioinformation, 16(6), 464-471. [Link]
Preprints.org. (2025). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprint. [Link]
G-V, A., et al. (2013). A JOURNEY THROUGH THE OXADIAZOLE-BASED COMPOUNDS: FROM SYNTHESIS TO APPLICATIONS. Revista de Chimie, 64(11), 1227-1233. [Link]
Braga, P. C. A., et al. (2015). Synthesis of 1,3,4-oxadiazole derivatives from α-amino acid and acyl hydrazides under thermal heating. ARKIVOC, 2015(vii), 131-144. [Link]
Iska, V. B., & Dudley, G. B. (2021). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 12(1), 243-248. [Link]
Somani, R. R., et al. (2009). An overview on the synthesis of 1,3,4-oxadiazole compounds. Der Pharma Chemica, 1(1), 130-140. [Link]
Murthy, A. K., Varala, R., & Bollikolla, H. B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]
Wiley Online Library. (1961). Einhorn-Brunner Reaction. Comprehensive Organic Name Reactions and Reagents. [Link]
Bohrium. (2014). A review of synthesis of 1,3,4-oxadiazole derivatives. Ask this paper. [Link]
Kumar, A., et al. (2025). A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds. Current Organic Chemistry, 29(1). [Link]
PubMed. (2002). Simple and efficient methods of synthesis of 3,3-diarylcyclobutanone and 3,3-diarylcyclobutylamine derivatives using the TiCl4/R3N reagent system. PubMed. [Link]
Technical Application Note: Controlled Hydrazone Ligation using 3,3-Dimethoxycyclobutane-1-carbohydrazide
This Application Note is designed to provide a rigorous, field-validated framework for utilizing 3,3-Dimethoxycyclobutane-1-carbohydrazide in conjugation reactions. While the user prompt utilizes the term "Schiff base,"...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed to provide a rigorous, field-validated framework for utilizing 3,3-Dimethoxycyclobutane-1-carbohydrazide in conjugation reactions.
While the user prompt utilizes the term "Schiff base," this protocol technically describes Hydrazone Formation . Hydrazones are structurally related to Schiff bases (imines) but possess significantly enhanced hydrolytic stability, making them the preferred linkage for bioconjugation and fragment-based drug discovery (FBDD).
Introduction & Molecule Profile[1][2]
3,3-Dimethoxycyclobutane-1-carbohydrazide is a high-value bifunctional building block. Its utility lies in its dual-reactivity profile:
The Hydrazide (-CONHNH₂): A nucleophilic handle that reacts selectively with aldehydes and ketones to form stable hydrazone linkages.
The Dimethyl Acetal (3,3-dimethoxy-): A "masked" ketone. This group is stable under basic and neutral conditions but hydrolyzes to a cyclobutanone under acidic conditions.
The Challenge: Standard hydrazone formation is acid-catalyzed (typically pH 4.0–5.0). However, exposing this specific molecule to strong acid risks premature deprotection of the acetal group. Therefore, this protocol utilizes nucleophilic catalysis (Aniline method) to drive the reaction at near-neutral pH (6.0–7.0), ensuring the ligation proceeds while the acetal remains intact for future orthogonal functionalization.
Soluble in MeOH, EtOH, DMSO, DMF; Moderate solubility in H₂O
Storage
-20°C, Desiccated (Hygroscopic; protect from moisture to prevent hydrolysis)
Mechanistic Principles & Strategy
The formation of the hydrazone linkage proceeds via a nucleophilic attack of the terminal hydrazine nitrogen on the electrophilic carbonyl carbon of the target aldehyde.
The Aniline Effect (Nucleophilic Catalysis)
At neutral pH, the reaction is kinetically sluggish. Lowering the pH accelerates the reaction but endangers the acetal. We employ Aniline (or p-phenylenediamine) as a catalyst. Aniline reacts rapidly with the target aldehyde to form a highly reactive, transient imine (Schiff base). The hydrazide then performs a transimination reaction on this intermediate, which is orders of magnitude faster than attacking the free aldehyde.
Pathway Logic (Graphviz Visualization)
Figure 1: Reaction logic flow. The green path represents the optimized catalytic route. The red dashed line indicates the degradation pathway to be avoided.
Experimental Protocols
Protocol A: Bioconjugation (Aqueous/Buffer)
Best for: Labeling glycoproteins, oxidized RNA, or soluble biomolecules.
Materials:
Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.5 (Strictly controlled).
Catalyst: Aniline (CAS 62-53-3), pure.
Reagent: 3,3-Dimethoxycyclobutane-1-carbohydrazide (dissolved in DMSO at 100 mM).
Step-by-Step Procedure:
Catalyst Preparation: Prepare a 1.0 M stock solution of Aniline in the Phosphate Buffer. Note: Aniline oxidizes over time; use fresh or stored under argon.
Reaction Mixture:
Dilute the target aldehyde-containing biomolecule to 10–50 µM in the Phosphate Buffer.
Add the Aniline stock to a final concentration of 10 mM (for highly reactive aldehydes) to 100 mM (for sterically hindered or dilute aldehydes).
Initiation: Add the 3,3-Dimethoxycyclobutane-1-carbohydrazide stock (in DMSO) to the reaction mixture.
Molar Ratio: Use a 10–20 fold molar excess of hydrazide relative to the aldehyde.
Final DMSO concentration: Keep < 10% v/v to avoid protein denaturation.
Incubation: Incubate at 25°C (Room Temp) for 2–4 hours.
Do not heat. Heat promotes acetal hydrolysis.
Purification: Remove excess hydrazide and aniline via Gel Filtration (e.g., PD-10 column) or Dialysis against PBS (pH 7.4).
Validation: The acetal is stable at pH 7.4 during storage.
Best for: Small molecule synthesis, linker construction, or FBDD.
Materials:
Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH).
Catalyst: Acetic Acid (AcOH) - Used sparingly.
Step-by-Step Procedure:
Dissolution: Dissolve 1.0 equivalent of the Target Aldehyde and 1.1 equivalents of 3,3-Dimethoxycyclobutane-1-carbohydrazide in anhydrous MeOH (0.1 M concentration).
Catalysis: Add glacial Acetic Acid to a final concentration of 1% (v/v).
Critical: Do not use HCl, TFA, or H₂SO₄. The pKa of AcOH (~4.75) is sufficient to catalyze hydrazone formation without rapidly hydrolyzing the dimethyl acetal at room temperature.
Reaction: Stir at Room Temperature under Nitrogen/Argon atmosphere for 4–12 hours.
Monitor: Use TLC (Visualization: UV or Iodine; avoid acidic stains like Hanessian’s stain which will deprotect the acetal on the plate).
Work-up:
Concentrate the solvent under reduced pressure (Rotavap) at < 40°C.
Neutralization (Optional but recommended): If the product is an oil, redissolve in EtOAc and wash once with saturated NaHCO₃ to remove trace acid, then brine. Dry over Na₂SO₄.
Note: If the product precipitates during reaction, filter and wash with cold MeOH.
Quality Control & Characterization
Trusting the protocol requires validating that the Hydrazone formed AND the Acetal survived .
NMR Signature (¹H NMR in DMSO-d₆ or CDCl₃)
Functional Group
Diagnostic Signal (approx. δ ppm)
Interpretation
Hydrazone Proton
8.0 – 8.5 ppm (singlet)
Indicates successful ligation (-CONHN=CH -).
Amide Proton
10.0 – 11.5 ppm (broad singlet)
Hydrazide NH (often splits or shifts upon conjugation).
Acetal Methyls
3.1 – 3.2 ppm (two singlets)
CRITICAL: Two distinct peaks (3H each) or one intense peak (6H). Loss of these signals indicates acetal hydrolysis.
Red Flag: If you see a mass corresponding to [M+H]⁺ - 46 Da (Loss of MeOH/fragmentation) or [M+H]⁺ - 18 (Ketone form), check the acidity of your LC-MS mobile phase. Use Ammonium Acetate buffer instead of Formic Acid if the acetal is extremely labile.
Troubleshooting & Optimization
Issue
Root Cause
Corrective Action
Low Yield
Slow kinetics at neutral pH.
Increase Aniline concentration to 100 mM. Ensure aldehyde is not hydrated (gem-diol).
Acetal Hydrolysis
pH too low (< 5.0) or reaction time too long in acid.
Switch to Protocol A (Aniline/pH 6.5). If using Protocol B, reduce AcOH to 0.1% or use molecular sieves to remove water.
Precipitation
Product insolubility.
Switch solvent to DMF or DMSO.
No Reaction
Steric hindrance on cyclobutane.
Heat to 40°C (max). Do not exceed 50°C to preserve acetal integrity.
References
Dirksen, A., & Dawson, P. E. (2008). "Expanding the scope of chemoselective peptide ligations in chemical biology." Current Opinion in Chemical Biology.
Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition. (Defines stability constants of hydrazones vs. pH).
Cordes, E. H., & Bull, H. G. (1974). "Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters." Chemical Reviews. (Foundational text on acetal stability/lability).
Disclaimer: This protocol assumes standard laboratory safety practices. Aniline is toxic and should be handled in a fume hood. 3,3-Dimethoxycyclobutane-1-carbohydrazide is a research chemical; consult its SDS before use.
Method
Application Notes and Protocols: Versatile Cyclization Strategies for 3,3-Dimethoxycyclobutane-1-carbohydrazide in Heterocyclic Synthesis
Introduction Carbohydrazides are invaluable building blocks in synthetic organic and medicinal chemistry, serving as precursors to a wide array of biologically active heterocyclic compounds.[1] The unique structural moti...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Carbohydrazides are invaluable building blocks in synthetic organic and medicinal chemistry, serving as precursors to a wide array of biologically active heterocyclic compounds.[1] The unique structural motif of 3,3-dimethoxycyclobutane-1-carbohydrazide, with its protected ketone functionality and reactive hydrazide moiety, offers a versatile platform for the construction of novel spirocyclic and fused heterocyclic systems. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction conditions for the cyclization of 3,3-dimethoxycyclobutane-1-carbohydrazide into three important classes of five-membered heterocycles: pyrazolones, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. The protocols described herein are based on well-established synthetic methodologies for carbohydrazide cyclization, providing a robust foundation for the exploration of new chemical entities.
Scientific Rationale and Mechanistic Overview
The synthetic utility of carbohydrazides stems from the nucleophilicity of the terminal amino group and the potential for intramolecular cyclization. By carefully selecting the appropriate electrophilic partner, a variety of heterocyclic rings can be constructed.
Pyrazolone Formation: The Knorr pyrazole synthesis is a classic and reliable method for the preparation of pyrazolones.[2] This reaction involves the condensation of a hydrazine or hydrazide with a 1,3-dicarbonyl compound, such as a β-ketoester. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to cyclization and subsequent dehydration to yield the stable pyrazolone ring.[2][3]
1,3,4-Oxadiazole Synthesis: The formation of the 1,3,4-oxadiazole ring from a carbohydrazide can be achieved through several methods. A common approach involves the reaction with an orthoester, such as triethyl orthoformate, which serves as a one-carbon electrophile. The reaction likely proceeds through the formation of an intermediate ethoxyimidate, which then undergoes intramolecular cyclization with the elimination of ethanol to form the aromatic oxadiazole ring.[4][5]
1,3,4-Thiadiazole Synthesis: The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles can be accomplished by reacting carbohydrazides with carbon disulfide in a basic medium.[6][7] The reaction is believed to proceed via the formation of a dithiocarbazate intermediate, which then undergoes cyclodehydration to furnish the thiadiazole ring.[7]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the cyclization of 3,3-dimethoxycyclobutane-1-carbohydrazide.
Protocol 1: Synthesis of 2-(3,3-dimethoxycyclobutane-1-carbonyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
This protocol details the synthesis of a pyrazolone derivative via the Knorr cyclization.
Reaction Scheme:
Figure 1: Synthesis of a pyrazolone derivative.
Materials:
3,3-Dimethoxycyclobutane-1-carbohydrazide
Ethyl acetoacetate
Glacial acetic acid
Ethanol (for recrystallization)
Round-bottom flask
Reflux condenser
Magnetic stirrer with hotplate
Standard laboratory glassware
Procedure:
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,3-dimethoxycyclobutane-1-carbohydrazide (1.74 g, 10 mmol) and glacial acetic acid (20 mL).
Stir the mixture to ensure complete dissolution.
Add ethyl acetoacetate (1.43 g, 11 mmol) to the solution.
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.[8]
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
Once the reaction is complete (disappearance of the starting carbohydrazide), allow the mixture to cool to room temperature.
Pour the reaction mixture into ice-cold water (100 mL) with stirring.
Collect the precipitated solid by vacuum filtration and wash with cold water.
Recrystallize the crude product from ethanol to afford the pure 2-(3,3-dimethoxycyclobutane-1-carbonyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one.
Protocol 2: Synthesis of 2-(3,3-dimethoxycyclobutane-1-carbonyl)-1,3,4-oxadiazole
This protocol describes the formation of a 1,3,4-oxadiazole ring using triethyl orthoformate.
Reaction Scheme:
Figure 2: Synthesis of a 1,3,4-oxadiazole derivative.
Materials:
3,3-Dimethoxycyclobutane-1-carbohydrazide
Triethyl orthoformate
Round-bottom flask
Reflux condenser
Magnetic stirrer with hotplate
Standard laboratory glassware
Procedure:
In a 50 mL round-bottom flask fitted with a reflux condenser, place 3,3-dimethoxycyclobutane-1-carbohydrazide (1.74 g, 10 mmol).
Add an excess of triethyl orthoformate (15 mL).[4][5]
Heat the mixture to reflux (approximately 140-150 °C) for 8-12 hours.
Monitor the reaction by TLC until the starting material is consumed.
After completion, allow the reaction to cool to room temperature.
Remove the excess triethyl orthoformate under reduced pressure.
The resulting residue can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure 2-(3,3-dimethoxycyclobutane-1-carbonyl)-1,3,4-oxadiazole.
Protocol 3: Synthesis of 5-(3,3-dimethoxycyclobutyl)-1,3,4-thiadiazole-2-thiol
This protocol outlines the synthesis of a 1,3,4-thiadiazole derivative using carbon disulfide.
Reaction Scheme:
Figure 3: Synthesis of a 1,3,4-thiadiazole derivative.
Materials:
3,3-Dimethoxycyclobutane-1-carbohydrazide
Carbon disulfide
Potassium hydroxide
Ethanol (95%)
Hydrochloric acid (concentrated)
Round-bottom flask
Reflux condenser
Magnetic stirrer
Standard laboratory glassware
Procedure:
Dissolve potassium hydroxide (0.67 g, 12 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask.
Add 3,3-dimethoxycyclobutane-1-carbohydrazide (1.74 g, 10 mmol) to the ethanolic KOH solution and stir until dissolved.
To this solution, add carbon disulfide (0.91 g, 12 mmol) dropwise at room temperature with continuous stirring.
After the addition is complete, heat the reaction mixture to reflux for 10-14 hours.
Monitor the progress of the reaction by TLC.
Upon completion, cool the reaction mixture and reduce the volume of the solvent by approximately half using a rotary evaporator.
Pour the concentrated mixture into ice-cold water (50 mL).
Acidify the aqueous solution to pH 3-4 by the slow addition of concentrated hydrochloric acid with constant stirring.
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.
The crude product can be purified by recrystallization from ethanol to give pure 5-(3,3-dimethoxycyclobutyl)-1,3,4-thiadiazole-2-thiol.
Data Summary
The following table summarizes the key reaction parameters for the synthesis of the different heterocyclic derivatives from 3,3-dimethoxycyclobutane-1-carbohydrazide.
Heterocycle
Reagents
Solvent
Temperature
Reaction Time
Pyrazolone
Ethyl acetoacetate
Glacial Acetic Acid
Reflux (~118 °C)
4-6 hours
1,3,4-Oxadiazole
Triethyl orthoformate
None (reagent as solvent)
Reflux (~140-150 °C)
8-12 hours
1,3,4-Thiadiazole
Carbon disulfide, KOH
Ethanol
Reflux (~78 °C)
10-14 hours
Conclusion
This application note provides robust and detailed protocols for the cyclization of 3,3-dimethoxycyclobutane-1-carbohydrazide into pyrazolone, 1,3,4-oxadiazole, and 1,3,4-thiadiazole derivatives. These protocols are based on established and reliable synthetic transformations, offering a solid starting point for the synthesis and exploration of novel heterocyclic compounds. The versatility of the carbohydrazide functional group, coupled with the unique cyclobutane scaffold, opens up avenues for the development of new chemical entities with potential applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize these conditions to suit their specific needs and target molecules.
References
Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. PMC. Available at: [Link]
Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. SciSpace. Available at: [Link]
Reaction of Carbon Disulfide with Cyanoacetic Acid Hydrazide: Novel Synthesis of Thiazole and Thiazolo[4,5-c]pyrazole. Journal of Chemical Research, Synopses. Available at: [Link]
SYNTHESIS OF SUBSTITUTED 1,3,4-OXADIAZOLE DERIVATIVES. Available at: [Link]
Synthesis of pyrazolone derivatives and their biological activities. SciSpace. Available at: [Link]
Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. Google Patents.
Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. Available at: [Link]
Synthesis of 2‐Pyrazolines from Hydrazines: Mechanisms Explained. ResearchGate. Available at: [Link]
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Available at: [Link]
Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. Available at: [Link]
CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. Available at: [Link]
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents. Arabian Journal of Chemistry. Available at: [Link]
A one-step synthesis of pyrazolone. ResearchGate. Available at: [Link]
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]
Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. SBQ. Available at: [Link]
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. PMC. Available at: [Link]
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. PMC. Available at: [Link]
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. JOCPR. Available at: [Link]
Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme. PMC. Available at: [Link]
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Available at: [Link]
Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. Available at: [Link]
Application Note: 3,3-Dimethoxycyclobutane-1-carbohydrazide in Peptidomimetic Drug Design
Executive Summary This guide details the application of 3,3-Dimethoxycyclobutane-1-carbohydrazide (CAS: 1080636-63-0) as a high-value scaffold in peptidomimetic drug discovery. Unlike standard amino acid building blocks,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the application of 3,3-Dimethoxycyclobutane-1-carbohydrazide (CAS: 1080636-63-0) as a high-value scaffold in peptidomimetic drug discovery. Unlike standard amino acid building blocks, this molecule offers a dual-modality "Shape-Shifting" platform:
Backbone Engineering: The carbohydrazide moiety serves as a precursor for aza-peptides, hydrazone linkers, or 1,3,4-oxadiazole amide bioisosteres.
Side-Chain Diversity: The 3,3-dimethoxy acetal functions as a "masked" ketone, allowing for late-stage diversification via reductive amination or Wittig olefination after peptide assembly.
This molecule is particularly effective for "escaping flatland" (increasing
character) and improving metabolic stability by restricting bond rotation angles () in the peptide backbone.
Chemical Profile & Properties[1][2]
Property
Specification
Chemical Name
3,3-Dimethoxycyclobutane-1-carbohydrazide
CAS Number
1080636-63-0
Molecular Weight
174.20 g/mol
Formula
Core Geometry
Puckered cyclobutane ring (approx. 25-35° dihedral angle)
Solubility
Soluble in DMSO, MeOH, DMF; Sparingly soluble in
Stability
Stable at pH 7-9. Acetal hydrolyzes at pH < 4. Hydrazide oxidation sensitive.
Strategic Application: The "Acetal Switch" Workflow
The primary advantage of this scaffold is the ability to construct a peptide backbone first, and then "switch on" the side-chain functionality. This allows a single backbone synthesis to generate a library of analogs.
Workflow Visualization
The following diagram illustrates the divergent synthesis pathways enabled by this scaffold.
Caption: Divergent synthesis pathway. The hydrazide builds the backbone; the acetal is later deprotected to install side-chains.
Objective: To incorporate the cyclobutane scaffold into a peptide chain as an aza-glycine surrogate with restricted conformation. This creates an aza-peptide linkage (urea-like or hydrazide-like), which is highly resistant to proteolysis.
Electrophile: Isocyanate (for urea linkage) or Activated Ester (e.g., Fmoc-AA-OSu) for hydrazide linkage.
Solvent: Anhydrous DMF or DCM.
Base: DIPEA (Diisopropylethylamine).
Step-by-Step Procedure
Activation: Dissolve the electrophile (1.1 equiv) in anhydrous DMF (0.1 M concentration).
Note: If using a carboxylic acid, pre-activate with HATU/HOAt and DIPEA for 5 minutes before adding the hydrazide.
Coupling: Add 3,3-Dimethoxycyclobutane-1-carbohydrazide (1.0 equiv) to the solution.
Critical: If the hydrazide is supplied as a salt (e.g., HCl), add 1.0 equiv of DIPEA to neutralize.
Reaction: Stir at room temperature under
atmosphere.
Isocyanates: Reaction is usually complete in 1-2 hours.
Activated Esters: Reaction may require 4-12 hours. Monitor by LC-MS.
Work-up:
Dilute with EtOAc, wash with 5%
, water, and brine.
Dry over
and concentrate.
QC Check:
-NMR should show the retention of two methoxy singlets ( ppm), confirming the acetal is intact.
Protocol B: The "Acetal Switch" (Side-Chain Functionalization)
Objective: To convert the "masked" acetal into a functional side chain. This is typically performed after the backbone has been assembled to prevent side reactions.
Phase 1: Deprotection (Acetal Hydrolysis)
Dissolution: Dissolve the acetal-containing peptide in Acetone/Water (4:1 v/v).
Acidification: Add catalytic p-Toluenesulfonic acid (pTSA, 10 mol%) or treat with 10% aqueous TFA if the peptide backbone is acid-stable.
Monitoring: Stir at RT for 2-4 hours.
Endpoint: LC-MS will show a mass shift of -46 Da (loss of two methoxy groups + gain of one oxygen:
).
Isolation: Neutralize with solid
, filter, and concentrate. The product now contains a reactive ketone at the 3-position of the cyclobutane.[1]
Phase 2: Reductive Amination (Library Generation)
Imine Formation: Dissolve the ketone-peptide (1.0 equiv) in DCE (Dichloroethane) or MeOH. Add the desired amine side-chain (
Result: This installs a new amine functionality on the cyclobutane ring. Depending on the amine used, you can mimic:
Lysine/Arginine: Use diamines.
Phenylalanine: Use benzylamine.
Solubility Enhancers: Use morpholine or piperazine derivatives.
Structural Biology & Modeling Notes
When docking this molecule into binding pockets, consider the following:
Pucker Angle: The cyclobutane ring is not planar.[2] It adopts a "puckered" or "butterfly" conformation with a dihedral angle of
. This positions the 1-substituent (backbone) and 3-substituent (side chain) in a pseudo-equatorial/axial relationship.
Cis/Trans Isomerism: Upon reductive amination (Protocol B), you will generate cis and trans isomers relative to the carbohydrazide group.
Recommendation: Separation of diastereomers by preparative HPLC is recommended after the reductive amination step to ensure defined SAR (Structure-Activity Relationship).
Rigidity: This scaffold reduces the entropic penalty of binding compared to a linear alkyl chain, potentially increasing affinity by 10-100 fold (the "rigidification" effect).
Troubleshooting & Quality Control
Observation
Probable Cause
Corrective Action
Low Yield in Coupling
Hydrazide oxidation
Ensure reagent is fresh and white. If yellow, recrystallize from EtOH. Perform coupling under Argon.
Premature Deprotection
Acidic solvent/workup
Avoid using strong acids during the backbone coupling phase. Keep pH > 4 until the "Switch" step.
Multiple Spots on TLC
Cis/Trans Isomers
After reductive amination, isomer formation is normal. Use C18 Prep-HPLC to separate.
Mass Spec +32 Da
Hemiacetal formation
Incomplete hydrolysis of the acetal. Increase reaction time or acid concentration in Phase 1.
References
Cyclobutane Scaffolds in Drug Design
M. C. A.[1][3][4] Johnson, et al. "The Strategic Advantage of Cyclobutane Scaffolds in Drug Discovery." BenchChem Application Reviews, 2025.[2][5] Link
Context: Discusses the metabolic stability and "pucker" geometry advantages of 3-substituted cyclobutanes.
Hydrazide Linkers & Aza-Peptides
Verma, S., et al. "Hydrazide-hydrazone linkers in anti-cancer drug discovery." ChemMedChem, 2023.[6] Link[6]
Context: Protocols for hydrazide reactivity and stability in biological systems.[7]
Synthesis of 3-Oxocyclobutane Derivatives
PharmaBlock Sciences.[8] "Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid." ACS Green Chemistry Award Lecture, 2023. Link
Context: Industrial scale synthesis and stability d
Peptide Backbone Editing
Schissel, C., et al. "Peptide Backbone Editing via Post-Translational O to C Acyl Shift." J. Am. Chem. Soc., 2025. Link
Context: Advanced methods for modifying peptide backbones using hydrazide-like intermedi
General Hydrazide Chemistry
"Synthesis, Reactivity, and Biological Applications of Hydrazides."[6][9] Int. J. Mol. Sci., 2022.[6][7] Link
Context: Comprehensive review of heterocycle formation (oxadiazoles)
Application Note: High-Fidelity Synthesis of 1,2,4-Triazole Derivatives via 3,3-Dimethoxycyclobutane-1-carbohydrazide
Executive Summary & Strategic Rationale The 1,2,4-triazole moiety is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for amides and esters while offering enhanced metabolic stability and hydro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The 1,2,4-triazole moiety is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for amides and esters while offering enhanced metabolic stability and hydrogen-bonding potential. When fused with a cyclobutane scaffold, the resulting spiro- or substituted systems offer unique vector exploration in 3D chemical space, critical for fragment-based drug discovery (FBDD).
This guide details the synthesis of 1,2,4-triazole derivatives starting from 3,3-dimethoxycyclobutane-1-carbohydrazide .
The "Acetal Dilemma": The core technical challenge in this synthesis is the 3,3-dimethoxy (acetal) functionality. While it serves as a robust protecting group for the ketone (which can be revealed later for further diversification), it is sensitive to the acidic conditions often used in triazole cyclization (e.g., POCl₃, H₂SO₄).
Our Approach: This protocol prioritizes basic and thermal cyclization pathways to preserve the acetal integrity, ensuring the 3,3-dimethoxy motif remains intact for downstream utility.
Retrosynthetic Master Scheme
The following workflow illustrates the divergence from the starting ester to two distinct triazole classes: Mercapto-triazoles (via isothiocyanates) and Unsubstituted/Alkyl-triazoles (via orthoesters).
Figure 1: Synthetic workflow for generating 1,2,4-triazole libraries from the cyclobutane ester precursor. Note the bifurcation at the hydrazide intermediate.
Protocol A: Synthesis of the Key Intermediate (Hydrazide)
Objective: Convert the ester to the hydrazide without hydrolyzing the acetal.
Mechanism: Nucleophilic acyl substitution.
Critical Control Point: Moisture control is less critical here than in organometallic chemistry, but excess water can complicate workup. The acetal is stable under these basic nucleophilic conditions.
Charge: In a 100 mL round-bottom flask, dissolve 3,3-dimethoxycyclobutane-1-carboxylic acid methyl ester (10.0 mmol, 1.0 eq) in Methanol (20 mL).
If the 3,3-dimethoxy group hydrolyzes, you will observe the loss of the singlet at ~3.1 ppm (OMe) and the appearance of ketone signals in NMR, or a significant polarity shift in TLC.
Application Notes and Protocols for the Deprotection of Dimethoxy Groups in Cyclobutane Carbohyrdrazide Scaffolds
Introduction: The Significance of Cyclobutane Scaffolds and the Deprotection Challenge Cyclobutane-containing molecules are of increasing interest in medicinal chemistry and drug discovery. The strained four-membered rin...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Cyclobutane Scaffolds and the Deprotection Challenge
Cyclobutane-containing molecules are of increasing interest in medicinal chemistry and drug discovery. The strained four-membered ring system offers a unique three-dimensional architecture that can provide access to novel chemical space and improved pharmacological properties.[1][2] In particular, cyclobutane carbohydrazide scaffolds serve as versatile intermediates in the synthesis of bioactive compounds. The dimethoxy-substituted variants of these scaffolds are common precursors, where the methoxy groups act as protecting groups for phenolic hydroxyls. The ultimate removal of these methyl groups is a critical step to unmask the active pharmacophore.[3]
However, the deprotection of aryl methyl ethers can be challenging, often requiring harsh reaction conditions that may compromise the integrity of the complex cyclobutane carbohydrazide core.[4][5] This document provides a comprehensive guide to various deprotection methods for dimethoxy groups on such scaffolds, with a focus on mechanistic understanding, protocol optimization, and practical considerations for researchers in organic synthesis and drug development.
Strategic Selection of a Deprotection Method
The choice of a demethylation strategy is paramount and depends on several factors, including the stability of the cyclobutane ring, the presence of other functional groups, and the desired scale of the reaction. A logical approach to selecting the appropriate method is outlined in the workflow below.
Technical Guide: Synthesis & Optimization of 3,3-Dimethoxycyclobutane-1-carbohydrazide
Executive Summary & Reaction Landscape The synthesis of 3,3-Dimethoxycyclobutane-1-carbohydrazide (Target) from Methyl 3,3-dimethoxycyclobutane-1-carboxylate (Starting Material, SM) is a nucleophilic acyl substitution. W...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Reaction Landscape
The synthesis of 3,3-Dimethoxycyclobutane-1-carbohydrazide (Target) from Methyl 3,3-dimethoxycyclobutane-1-carboxylate (Starting Material, SM) is a nucleophilic acyl substitution. While theoretically straightforward, this reaction presents a "bifurcated risk" profile often underestimated in standard protocols:
Kinetic Trap (Dimerization): The product hydrazide is a nucleophile itself. If the local concentration of the starting ester exceeds that of the hydrazine, the product will attack the ester, forming the symmetric N,N'-diacylhydrazine dimer.
Thermodynamic Trap (Ketal Hydrolysis): The gem-dimethoxy group is acid-labile. While hydrazine is basic, adventitious moisture combined with high heat or trace acid contaminants (often found in lower-grade solvents) can hydrolyze the ketal to the ketone (3-oxocyclobutane), destroying the protecting group.
This guide provides a self-validating protocol designed to maximize yield (>85%) and purity by navigating these competing risks.
Reaction Pathway Analysis
The following diagram illustrates the primary conversion and the critical failure modes (Red paths) you must avoid.
Figure 1: Reaction landscape showing the desired pathway (Green Node) versus kinetic dimerization and thermodynamic hydrolysis risks (Red Nodes).
Troubleshooting & Optimization (The "Why" and "How")
Issue 1: "My product is a gummy oil that won't crystallize."
Diagnosis: This is rarely a synthesis failure but a purification failure . The cyclobutane ring confers lipophilicity, but the hydrazide is polar. If you have residual hydrazine hydrate or water, the product forms a hydrogen-bonded "soup."
The Fix (Trituration): Do not attempt column chromatography immediately (silica is slightly acidic and strips the ketal).
Evaporate reaction solvent to dryness (High Vacuum, <50°C).
Add Diethyl Ether or MTBE (Methyl tert-butyl ether). The hydrazide is likely insoluble or sparingly soluble, while impurities remain in solution.
Sonicate until a white precipitate forms.
Issue 2: "I see a second spot on TLC moving faster than the product."
Diagnosis: This is the Dimer (Bis-hydrazide) .
Root Cause: The reaction was likely run "neat" or the hydrazine was added to the ester. This creates a moment where Ester > Hydrazine, favoring dimer formation.
The Fix (Stoichiometry & Order of Addition):
Ratio: Increase Hydrazine Hydrate to 3.0 – 5.0 equivalents .
Technique: Dissolve the Ester in Methanol and add it dropwise to the stirring Hydrazine solution. This ensures the Ester always encounters a vast excess of Hydrazine.
Issue 3: "The NMR shows the cyclobutane ring but the methoxy peaks are gone/shifted."
Diagnosis:Ketal Hydrolysis . You have made the 3-oxocyclobutane hydrazide.
Root Cause: Acid contamination.
Source A: Old chloroform (CDCl3) used for NMR often contains HCl.
Source B: Using ethyl acetate that has hydrolyzed to acetic acid during workup.
The Fix:
Add 1% Triethylamine to your NMR solvent.
Avoid aqueous acid washes. If pH adjustment is needed, use saturated NaHCO3, never HCl.
Optimized Experimental Protocol
Standardized for 10 mmol scale.
Materials Checklist
Reagent
Equiv.
Role
Critical Spec
Methyl 3,3-dimethoxycyclobutane-1-carboxylate
1.0
Substrate
Purity >97%
Hydrazine Hydrate (80% or 64%)
4.0
Nucleophile
Must be colorless. Yellow = oxidized/degraded.
Methanol (Anhydrous)
Solvent
Medium
Dryness prevents hydrolysis.
MTBE / Hexane
Workup
Anti-solvent
For trituration.
Step-by-Step Methodology
1. Reaction Setup:
Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Charge the flask with Hydrazine Hydrate (2.0 mL, ~40 mmol, 4.0 equiv) and Methanol (5 mL) .
Crucial: Verify the internal temperature is stable at room temperature before addition.
Concentrate: Remove Methanol and excess Hydrazine under reduced pressure (Rotavap).
Safety: The distillate contains hydrazine.[1][3] Quench the trap contents with dilute bleach.
Temp Limit: Do not exceed 50°C bath temperature to protect the ketal.
Azeotrope: Add 10 mL of Toluene and re-evaporate to remove trace water/hydrazine. Repeat twice.
5. Purification:
You will likely have a viscous oil or semi-solid.
Add MTBE (15 mL) and stir vigorously/sonicate.
Cool to 0°C. The product should precipitate as a white solid.
Filter, wash with cold Hexane, and dry under high vacuum.
Decision Logic: Workup & Troubleshooting
Follow this flow to determine the correct purification strategy based on your crude result.
Figure 2: Purification decision tree. Note that column chromatography is the "last resort" due to ketal sensitivity.
Frequently Asked Questions (FAQs)
Q: Can I use Ethanol instead of Methanol?A: Yes, but Methanol is preferred. Methanol is easier to remove (lower boiling point: 65°C vs 78°C), which minimizes the thermal stress on the ketal during concentration.
Q: Why do I need 4 equivalents of hydrazine? Isn't 1.1 enough?A: Stoichiometrically, yes. Kinetics-wise, no.[4] At 1.1 equivalents, as the reaction proceeds, the concentration of hydrazine drops, making the newly formed hydrazide competitive as a nucleophile. This leads to the dimer.[5] The excess hydrazine acts as a "statistical shield."
Q: How do I clean the glassware safely?A: Hydrazine is toxic and potentially explosive in high concentrations. Rinse all glassware with a dilute hypochlorite (bleach) solution . This oxidizes hydrazine to nitrogen gas and water. Do not mix hydrazine waste with standard organic waste without quenching.
Q: My product turned yellow overnight. Is it ruined?A: It is likely oxidizing. Hydrazides can form hydrazones with trace aldehydes in the air or degrade. Store the solid under Nitrogen or Argon at -20°C. If the ketal hydrolyzed, the liberated ketone could also react with the hydrazide to form a yellow azine. Check NMR immediately.
References
General Hydrazinolysis of Esters:
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (Section: Conversion of Esters to Amides/Hydrazides).
Specific Substrate Data
Methyl 3,3-dimethoxycyclobutane-1-carboxylate.[2] CAS No. 98231-07-3.[2]
Analogous Cyclobutane Synthesis: Journal of Organic Chemistry, 2005, 70(14), 5420-5425.[6]
Prevention of Dimerization
Asian Journal of Green Chemistry, "A Review on Synthesis of Carbohydrazide Derivatives", 2023.[7] (Discusses stoichiometry control).
Ketal Stability & Deprotection
Greene, T. W., & Wuts, P. G. M.[8] Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (Section: Protection for the Carbonyl Group - Acetals and Ketals).
Preventing acetal hydrolysis during 3,3-Dimethoxycyclobutane-1-carbohydrazide reactions
Doc ID: TS-DMC-001 | Version: 2.4 | Last Updated: 2026-02-26 Department: Chemical Development & Application Science The Core Challenge: The Acetal-Hydrazide Paradox As a Senior Application Scientist, I often see this spe...
Author: BenchChem Technical Support Team. Date: February 2026
Doc ID: TS-DMC-001 | Version: 2.4 | Last Updated: 2026-02-26
Department: Chemical Development & Application Science
The Core Challenge: The Acetal-Hydrazide Paradox
As a Senior Application Scientist, I often see this specific scaffold fail not because of complex chemistry, but due to a fundamental mismatch in functional group stability.
You are working with 3,3-dimethoxycyclobutane-1-carbohydrazide . This molecule possesses two opposing reactive centers:[1]
The Hydrazide (-CONHNH₂): A nucleophile that often requires activation or acidic partners to react (e.g., Schiff base formation).
The Acetal (3,3-dimethoxy): An acid-labile protecting group that masks a highly reactive cyclobutanone.
The Failure Mode: The cyclobutane ring possesses significant angle strain (~26 kcal/mol). Upon hydrolysis of the acetal, the resulting sp²-hybridized ketone releases some of this torsional strain, driving the equilibrium heavily toward the ketone form. If your reaction media drops below pH 4.5, or if you use untreated silica gel, you will lose the acetal and generate polymeric byproducts.
Mechanism of Failure (Visualized)
Understanding why the hydrolysis occurs is the first step to prevention. The diagram below illustrates the "Danger Zone"—the specific pathway where protonation triggers the collapse of the protecting group.
Figure 1: The acid-catalyzed hydrolysis pathway. Note that once the oxonium ion forms, the relief of steric strain in the cyclobutane ring accelerates the collapse to the ketone.
Critical Protocol: Reaction Optimization
The Rule of "Non-Aqueous" Acid
If your reaction (e.g., hydrazone formation with an aldehyde) requires acid catalysis, you cannot use aqueous mineral acids (HCl, H₂SO₄). You must use anhydrous Lewis acids or buffered weak acids.
Recommended Catalysts:
PPTS (Pyridinium p-toluenesulfonate): Use at 1-5 mol%. It provides just enough proton availability to activate the carbonyl electrophile without stripping the acetal.
Ti(OEt)₄ (Titanium Ethoxide): A Lewis acid that acts as a water scavenger. It activates the carbonyl for hydrazone formation while sequestering the water produced, preventing hydrolysis.
Data: Solvent & Reagent Compatibility Table
Reagent/Solvent
Compatibility
Technical Note
Methanol (Anhydrous)
✅ High
Ideal solvent. Exchange with methoxy groups is invisible.
Ethanol (95%)
⚠️ Medium
Trace water can trigger hydrolysis if pH drops. Use absolute EtOH.
DCM / THF
✅ High
Excellent solubility; inert to the acetal.
Acetic Acid (Glacial)
⚠️ Caution
Safe only if anhydrous. Aqueous AcOH hydrolyzes acetals rapidly.
HCl / H₂SO₄
❌ FATAL
Will destroy the acetal in minutes.
Silica Gel (Untreated)
❌ High Risk
Surface acidity (pH ~4-5) cleaves acetals during purification.
Troubleshooting Guide: Purification (The Silica Trap)
The most common support ticket I receive involves compounds decomposing on the column. Standard silica gel is acidic. You must neutralize it before purifying acetal-protected hydrazides.
Protocol: Neutralizing Silica Gel with Triethylamine (TEA)[2]
Objective: Create a buffered stationary phase (pH ~7.5) to prevent on-column hydrolysis.
Prepare Slurry: Mix your silica gel with the mobile phase (e.g., DCM/MeOH).
Add Buffer: Add 1% v/v Triethylamine (TEA) to the slurry. Stir for 5 minutes.
Pack Column: Pour the slurry into the column.
Flush: Flush the column with 2 column volumes (CV) of the mobile phase containing 1% TEA.
Load Sample: Load your crude material.
Elute: Run your gradient. Note: You can reduce TEA to 0.1% in the elution solvent, but the column must be pre-treated with 1%.
Verification:
Collect a fraction containing your product. Run a TLC. If the spot streaks or shows a lower R_f "ghost" spot (the ketone), your silica was not sufficiently basic.
Experimental Workflow Decision Tree
Use this logic flow to determine the correct handling of your specific reaction step.
Figure 2: Decision matrix for handling acetal-sensitive workflows.
Frequently Asked Questions (FAQ)
Q: I see a new spot on my TLC that stains bright yellow/orange with DNP (2,4-Dinitrophenylhydrazine). What is it?A: That is the cyclobutanone (the hydrolyzed ketone). The DNP stain is specific for ketones/aldehydes. The acetal itself should not stain strongly with DNP unless it hydrolyzes on the TLC plate. If you see this spot in your crude mixture, hydrolysis has already occurred. If you only see it after chromatography, your column destroyed the product.
Q: Can I use HPLC with TFA (Trifluoroacetic acid) for analysis?A:No. Standard 0.1% TFA aqueous mobile phases (pH ~2) will hydrolyze the acetal inside the HPLC column or in the autosampler vial.
Solution: Use an Ammonium Acetate (10mM, pH 7) or Ammonium Bicarbonate buffer instead of TFA/Formic acid.
Q: My product is an oil and smells like 2,2-dimethoxypropane. Why?A: You likely performed a "transacetalization." If you used acetone to clean glassware or as a co-solvent with a catalyst, the methoxy groups can migrate from your cyclobutane to the acetone. Always avoid ketones as solvents when working with acetals under catalytic conditions.
Q: How do I store the final product?A: Store at -20°C under Argon. Moisture is the enemy. If the solid is hygroscopic, store it over KOH pellets or Drierite in a desiccator to maintain a basic, dry micro-atmosphere.
References
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999. (Chapter on Protection for the Carbonyl Group: Acetals and Ketals).
Cordes, E. H.; Bull, H. G. Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. Chemical Reviews1974 , 74(5), 581–603.
University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography: Deactivating Silica Gel.
Vertex Pharmaceuticals. Process for making carbohydrazide derivatives. (General reference for carbohydrazide synthesis conditions compatible with sensitive groups).
Technical Support Center: Purification Strategies for 3,3-Dimethoxycyclobutane-1-carbohydrazide Intermediates
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate 3,3-dimethoxycyclobutane-1-carbohydrazide.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate 3,3-dimethoxycyclobutane-1-carbohydrazide. This intermediate is a critical building block in drug development, but its purification is notoriously tricky due to a fundamental chemical dichotomy: it possesses a highly polar, basic carbohydrazide tail and a highly acid-labile dimethoxy acetal head.
This guide provides field-proven, mechanistically grounded strategies to overcome these challenges, ensuring high-purity yields for your downstream applications.
Section 1: Mechanistic Insights & Causality (The "Why")
Before attempting purification, one must understand the molecule's reactivity profile to avoid catastrophic product loss.
The Acetal Vulnerability: The 3,3-dimethoxy group serves as a protecting group for the cyclobutanone moiety.1[1]. Standard silica gel has a slightly acidic surface (pH ~4.5–5.5). When you load this compound onto a standard silica column, the methoxy oxygen is protonated, leading to the expulsion of methanol and subsequent hydrolysis to 3-oxocyclobutane-1-carbohydrazide.
The Hydrazide Polarity:2[2]. The resulting carbohydrazide is extremely polar and capable of extensive hydrogen bonding.3[3].
Section 2: Troubleshooting & FAQs
Q1: My NMR shows the disappearance of the methoxy peaks (δ ~3.1–3.2 ppm) after column chromatography. Why is my product degrading?A1: Your product is undergoing acid-catalyzed hydrolysis on the silica gel. To prevent this, you must neutralize your stationary phase. Pre-treat your silica gel by flushing the column with your eluent containing 1–2% Triethylamine (Et₃N) before loading your sample.
Self-Validation Tip: Spot your purified fractions on a TLC plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). A yellow/orange spot indicates the presence of a ketone (degradation has occurred). If the stain is negative but the product is visible under KMnO₄, your ketal is intact.
Q2: How do I completely remove excess hydrazine hydrate without losing my product in an aqueous wash?A2: Do not use aqueous extraction. Instead, leverage azeotropic distillation followed by recrystallization.4[4]. The remaining residue can then be purified via recrystallization.
Q3: During recrystallization, my product forms a thick syrup ("oils out") at the bottom of the flask instead of forming crystals. What should I do?A3:5[5]. To resolve this:
Reheat the mixture until the oil completely redissolves.
Add 5–10% more of the hot solvent (e.g., ethanol).
Allow the flask to cool very slowly to room temperature before moving it to an ice bath.
Introduce a seed crystal or scratch the inside of the glass flask to provide a nucleation site.
Objective: Isolate the carbohydrazide while avoiding silica gel degradation and aqueous product loss.
Reaction Completion: Ensure the hydrazinolysis of methyl 3,3-dimethoxycyclobutane-1-carboxylate is complete via TLC (KMnO₄ stain).
Azeotropic Removal: Transfer the crude ethanolic reaction mixture to a rotary evaporator. Add 3 volumes of toluene. Evaporate under reduced pressure at 45°C. Repeat the toluene addition and evaporation two more times to strip out residual water and hydrazine.
Dissolution: Dissolve the resulting crude solid in a minimum amount of boiling absolute ethanol.
Crystallization: Remove from heat and let the flask stand at room temperature for 2 hours. Once crystals begin to form, transfer to an ice bath (0–4°C) for 1 hour to maximize yield.
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold ethanol, followed by cold diethyl ether.
Drying: Dry the crystals under high vacuum at 40°C overnight.
Self-Validation: Take a melting point of the dried crystals. A sharp melting point range (<2°C) validates the exclusion of trapped hydrazine and solvent.
Objective: Purify the compound when recrystallization fails due to high impurity loads.
Column Preparation: Slurry standard silica gel (230–400 mesh) in Dichloromethane (DCM) containing 2% Triethylamine (Et₃N). Pack the column and flush with 2 column volumes of the Et₃N-spiked solvent to neutralize the silica's acidic sites.
Loading: Dissolve the crude residue in a minimal amount of DCM (add a few drops of methanol if solubility is poor) and carefully load it onto the column.
Elution: Elute using a gradient of DCM to DCM/Methanol (90:10), maintaining 1% Et₃N in all mobile phases.
Fraction Analysis: Monitor fractions via TLC. The product will not be UV active; use KMnO₄ or Iodine to visualize.
Section 4: Quantitative Data & Troubleshooting Matrix
Table 1: Comparison of Purification Strategies
Purification Method
Average Yield
Purity (HPLC)
Scalability
Key Advantage
Major Limitation
Recrystallization (EtOH)
75 - 85%
>98%
High
Preserves ketal, low cost
Requires crystallizable crude
Neutralized Silica Gel
60 - 70%
95 - 98%
Low-Medium
Separates closely related impurities
Time-consuming, lower yield
Aqueous Extraction
<20%
N/A
High
Standard lab practice
Massive product loss to aqueous phase
Table 2: Troubleshooting Matrix
Observation
Root Cause
Self-Validating Correction
Loss of methoxy peaks in NMR
Acid-catalyzed ketal hydrolysis on silica.
Pre-treat silica with 2% Et₃N. Validate fractions with 2,4-DNPH stain (must be negative).
Product "oils out" upon cooling
Supersaturation or rapid cooling rate.
Reheat, add 10% more solvent, cool slowly, and seed. Validate by observing discrete crystal lattice formation.
High residual hydrazine (toxic)
Incomplete removal during concentration.
Perform 3x toluene azeotropic distillations. Validate via melting point sharpness or elemental analysis.
Section 5: Visualizations
Fig 1. Optimized synthetic and purification workflow for 3,3-dimethoxycyclobutane-1-carbohydrazide.
Fig 2. Acid-catalyzed degradation pathway of the 3,3-dimethoxy acetal group.
Troubleshooting low solubility of 3,3-Dimethoxycyclobutane-1-carbohydrazide in water
Welcome to the dedicated support resource for 3,3-Dimethoxycyclobutane-1-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated support resource for 3,3-Dimethoxycyclobutane-1-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and formulation of this compound, with a primary focus on its limited aqueous solubility. Our approach is rooted in fundamental chemical principles and validated laboratory practices to ensure you can achieve consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving 3,3-Dimethoxycyclobutane-1-carbohydrazide in water for my assay. Is this expected?
Yes, this is an anticipated challenge. While the carbohydrazide functional group (-CONHNH₂) can participate in hydrogen bonding, the overall structure possesses significant non-polar character. The cyclobutane ring is hydrophobic, and the two methoxy groups (-OCH₃) contribute to its lipophilicity. This combination of a rigid, non-polar core with a polar functional group often leads to poor aqueous solubility. Your observations are consistent with the predicted physicochemical properties of the molecule.
Q2: What is the first and most critical step I should take to improve the solubility of my compound?
The initial and most crucial step is to determine the pH-dependent solubility profile of 3,3-Dimethoxycyclobutane-1-carbohydrazide. The carbohydrazide group has a basic nitrogen atom, which can be protonated at acidic pH. This protonation introduces a positive charge, which can significantly enhance the molecule's interaction with polar water molecules.
A simple workflow to start this process is as follows:
By performing this initial screen, you can quickly identify if pH modification is a viable and sufficient strategy for your specific application.
In-Depth Troubleshooting Guides
Issue 1: My compound's solubility is still insufficient even after pH adjustment.
If pH modification alone does not achieve the desired concentration, the next logical step is to explore the use of co-solvents. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, thereby improving the dissolution of non-polar solutes.
Underlying Principle: The "like dissolves like" principle is at play here. By adding an organic co-solvent, you create a solvent mixture with a polarity intermediate between that of water and your compound, which facilitates the solvation process.
Recommended Co-solvents for Initial Screening:
Co-Solvent
Typical Starting Concentration (v/v)
Key Considerations
Dimethyl Sulfoxide (DMSO)
1-10%
Biologically compatible at low concentrations, but can have effects on cell-based assays.
Ethanol
5-20%
Generally well-tolerated in many biological systems. Can sometimes cause protein precipitation at higher concentrations.
Propylene Glycol
10-30%
A common excipient in pharmaceutical formulations. Can increase the viscosity of the solution.
Polyethylene Glycol 400 (PEG 400)
10-40%
Another widely used and safe pharmaceutical excipient.
Step-by-Step Protocol for Co-Solvent Screening:
Prepare a high-concentration stock solution of 3,3-Dimethoxycyclobutane-1-carbohydrazide in 100% of the chosen co-solvent (e.g., 100 mg/mL in DMSO).
Determine the optimal pH for solubility from your initial pH screen. Prepare your aqueous buffer at this pH.
Perform serial dilutions of the stock solution into the pH-adjusted aqueous buffer.
Visually inspect for any precipitation immediately and after a set incubation period (e.g., 2 hours, 24 hours).
Identify the highest concentration that remains in solution without precipitation. This will define the limit of your co-solvent system.
Issue 2: My experimental system is sensitive to organic solvents. Are there other options?
Yes, if your system (e.g., sensitive cell lines, enzymatic assays) cannot tolerate organic co-solvents, you can explore the use of solubilizing excipients. These are non-volatile additives that can enhance solubility through various mechanisms.
1. Surfactants:
Surfactants are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). These micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble compound can be partitioned into the hydrophobic core, effectively "dissolving" it in the aqueous medium.
Recommended Surfactants:
Tween® 20 or Tween® 80 (non-ionic): Commonly used in biological applications due to their low toxicity. Typical concentrations are 0.01% to 0.5% (v/v).
Sodium Dodecyl Sulfate (SDS) (anionic): A very effective solubilizing agent, but it is also a strong denaturant and may not be suitable for protein-based assays.
2. Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, where the hydrophobic part of the guest molecule (your compound) is encapsulated within the cyclodextrin's cavity.
Recommended Cyclodextrins:
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity. It is a common excipient in pharmaceutical formulations.
Workflow for Excipient-Based Solubilization:
Caption: Workflow for screening solubilizing excipients.
By systematically evaluating these different approaches—pH adjustment, co-solvency, and the use of excipients—you can develop a robust formulation that meets the specific requirements of your experimental system. Always remember to run appropriate vehicle controls in your experiments to account for any potential effects of the chosen solubilization method.
Troubleshooting
Recrystallization solvents for purifying 3,3-Dimethoxycyclobutane-1-carbohydrazide
Welcome to the technical support guide for the purification of 3,3-Dimethoxycyclobutane-1-carbohydrazide. This resource is designed for researchers, medicinal chemists, and process development scientists who require high...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 3,3-Dimethoxycyclobutane-1-carbohydrazide. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We will explore the critical technique of recrystallization, offering field-proven insights, step-by-step protocols, and robust troubleshooting advice to overcome common challenges encountered during the purification of this and similar hydrazide-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step when developing a purification protocol for a new compound like 3,3-Dimethoxycyclobutane-1-carbohydrazide?
The foundational step for any recrystallization is a systematic solvent screening.[1] Recrystallization is entirely dependent on the differential solubility of the compound and its impurities in a solvent at varying temperatures. Without identifying a suitable solvent or solvent system, a successful and high-yield purification is impossible. The goal is to find a solvent that fully dissolves your compound when hot but provides low solubility when cold, allowing for crystal formation upon cooling.[2][3]
Q2: Based on its molecular structure, what solvents should I start with for my screening?
The structure of 3,3-Dimethoxycyclobutane-1-carbohydrazide contains several polar functional groups: two ether (methoxy) groups and a primary carbohydrazide group (-CONHNH2). These groups, capable of hydrogen bonding, suggest that polar solvents will be most effective.[4][5]
Good Starting Points (Polar Protic Solvents): Ethanol, Methanol, Isopropanol, Water. These can engage in hydrogen bonding.
Good Starting Points (Polar Aprotic Solvents): Acetonitrile, Ethyl Acetate, Acetone.
Likely Unsuitable (Nonpolar Solvents): Hexanes, Toluene, Dichloromethane. These are unlikely to dissolve the compound sufficiently, even when hot, but may be useful as anti-solvents in a mixed-solvent system.
Q3: When is a mixed-solvent system necessary?
A mixed-solvent system is employed when no single solvent provides the ideal solubility profile.[2][6] This often occurs in two scenarios:
One solvent dissolves the compound too well, even when cold (e.g., Methanol).
Another solvent does not dissolve the compound at all, even when hot (e.g., Hexane).
By combining these two miscible solvents—a "good" solvent and a "bad" or "anti-solvent"—you can finely tune the solubility to achieve a state of saturation at a high temperature, promoting crystallization upon cooling.[7][8][9]
Q4: What is "oiling out" and how can I prevent it?
"Oiling out" occurs when the solid compound melts in the hot solvent before it dissolves, or it separates from the cooling solution as a liquid oil rather than as solid crystals.[10][11] This is problematic because oils tend to trap impurities, defeating the purpose of recrystallization. It often happens if the boiling point of the solvent is higher than the melting point of your compound.[12]
Prevention Strategies:
Add more solvent: This can sometimes lower the saturation point enough to keep the compound dissolved.
Cool the solution more slowly: Rapid cooling can favor oil formation.
Choose a different solvent: Select a solvent with a lower boiling point.
Modify the solvent system: In a mixed-solvent system, adding more of the "good" solvent can prevent oiling out.[12]
Experimental Protocols & Methodologies
Protocol 1: Systematic Solvent Screening
This protocol is designed to efficiently identify a suitable solvent for recrystallization using a small amount of your crude 3,3-Dimethoxycyclobutane-1-carbohydrazide.
Methodology:
Preparation: Place approximately 20-30 mg of your crude compound into several small test tubes.
Room Temperature Test: To each tube, add a different candidate solvent (e.g., ethanol, water, ethyl acetate) dropwise, starting with ~0.5 mL. Agitate the mixture at room temperature.
Observation A: If the compound dissolves completely, the solvent is unsuitable for single-solvent recrystallization as recovery will be poor.[13] It may, however, be a "good" solvent for a mixed-solvent system.
Observation B: If the compound is completely insoluble, proceed to the next step.
Hot Solvent Test: Gently heat the test tubes that did not show complete dissolution at room temperature to the boiling point of the solvent. Add small increments of the solvent until the compound fully dissolves.
Observation C: If the compound dissolves in a reasonable amount of hot solvent (e.g., 1-3 mL), this is a promising candidate solvent.
Observation D: If the compound remains insoluble even after adding a significant volume of boiling solvent, it is a poor solvent for single-solvent recrystallization but may be a candidate for an "anti-solvent."[4]
Cooling Test: For promising candidates from Observation C, allow the hot solution to cool slowly to room temperature, and then place it in an ice-water bath.
Observation E: The formation of a significant amount of crystalline precipitate indicates an excellent solvent choice.
Observation F: If no or very few crystals form, the compound is likely too soluble, and recovery will be low.[4]
Workflow for Solvent Selection
Caption: Solvent selection workflow diagram.
Protocol 2: Standard Single-Solvent Recrystallization
Methodology:
Dissolution: Place the crude 3,3-Dimethoxycyclobutane-1-carbohydrazide in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with agitation. Continue adding the minimum amount of near-boiling solvent until the solid is completely dissolved.[7][14]
Hot Filtration (Optional): If insoluble impurities are present, or if decolorizing carbon was used, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[15]
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7][11] Once at room temperature, the flask can be moved to an ice bath to maximize crystal yield.[15]
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]
Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[4][14]
Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a vacuum oven.
Recrystallization General Workflow
Caption: General recrystallization procedure.
Troubleshooting Guide
Problem / Observation
Probable Cause(s)
Recommended Solution(s)
No Crystals Form on Cooling
The solution is not saturated (too much solvent was added).[4] The solution is supersaturated.
1. Induce Crystallization: Try scratching the inner wall of the flask with a glass rod or adding a "seed" crystal of the pure compound.[4][14] 2. Reduce Solvent: Gently heat the solution to evaporate a portion of the solvent and attempt to cool again.
Product "Oils Out"
The compound's melting point is below the solvent's boiling point.[12] The solution is cooling too rapidly. The solution is too concentrated.
1. Re-heat: Warm the solution until the oil redissolves completely.[11] 2. Add More Solvent: Add a small amount of additional hot solvent. 3. Slow Cooling: Ensure the solution cools as slowly as possible. Insulating the flask may help. 4. Change Solvents: Select a solvent with a lower boiling point or use a mixed-solvent system.
Very Low Recovery / Yield
Too much solvent was used.[4] The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. Excessive washing of the collected crystals.
1. Concentrate Filtrate: The mother liquor can be partially evaporated to recover a second crop of crystals (which may be less pure). 2. Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath before filtering. 3. Minimize Washing: Use a minimal amount of ice-cold solvent for washing.
Crystals are Colored
Colored impurities are co-crystallizing with the product.
1. Use Activated Charcoal: Before the hot filtration step, add a small amount of decolorizing carbon to the hot solution and then filter it away.[15] Be aware that charcoal can also adsorb your product, so use it sparingly.[11] 2. Re-recrystallize: A second recrystallization may be necessary to achieve the desired purity.
Solvent Data for Recrystallization Screening
Solvent
Boiling Point (°C)
Polarity
Notes for 3,3-Dimethoxycyclobutane-1-carbohydrazide
Water
100
High (Protic)
A good starting point. May have high solubility when hot due to H-bonding.
Ethanol
78
High (Protic)
Often an excellent choice for polar compounds like hydrazides.[16][17]
Methanol
65
High (Protic)
Similar to ethanol, but may be too effective a solvent, leading to poor recovery.[18]
Isopropanol
82
Medium-High (Protic)
A good alternative to ethanol, slightly less polar.
Acetonitrile
82
Medium-High (Aprotic)
Can be a good choice for moderately polar compounds.[10]
Ethyl Acetate
77
Medium (Aprotic)
May provide a good balance of solubility properties.
Acetone
56
Medium-High (Aprotic)
Its low boiling point can be advantageous, but it can be too effective a solvent.
Hexane / Heptane
~69 / ~98
Low (Nonpolar)
Unlikely to be a primary solvent. Excellent candidates for an "anti-solvent" in a mixed system.
Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(II) ions. Der Pharma Chemica. [Link]
Technical Support Center: Cyclobutane Carbohydrazide Coupling Optimization
Welcome to the Advanced Synthesis Support Module. Subject: Minimizing Side Reactions in Cyclobutane Carbohydrazide Coupling Ticket ID: CHEM-SUP-8821 Responder: Dr.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Synthesis Support Module.Subject: Minimizing Side Reactions in Cyclobutane Carbohydrazide Coupling
Ticket ID: CHEM-SUP-8821
Responder: Dr. A. Vance, Senior Application Scientist
The Chemistry of the Problem: Root Cause Analysis
Coupling a cyclobutane carbohydrazide (
) to a carboxylic acid is deceptively complex. While hydrazides are excellent nucleophiles due to the alpha-effect, the cyclobutane ring introduces unique steric and conformational constraints that exacerbate specific side reactions.
The Core Conflict: Nucleophilicity vs. Ring Strain
The "Pucker" Effect: Cyclobutane is not planar; it exists in a "puckered" conformation to relieve torsional strain. This creates a fixed steric bulk that can hinder the approach of bulky activated esters, slowing the desired reaction and allowing faster side reactions (like hydrolysis) to dominate.
The Dimerization Trap: The terminal nitrogen of the hydrazide is nucleophilic. Once mono-acylated (the desired product), the internal nitrogen remains somewhat nucleophilic. Under aggressive conditions or incorrect stoichiometry, the product can react again with the activated acid to form a symmetric diacylhydrazine (Dimer), a "dead-end" byproduct.
Reaction Pathway & Side Products
The following diagram illustrates the competition between the Desired Pathway (Amide bond formation) and the Critical Failure Modes (Hydrolysis, N-Acylurea formation, and Dimerization).
Figure 1: Mechanistic pathway showing the competition between stable conjugate formation and irreversible side reactions (Red).[1]
Strategic Protocol: The "Zero-Length" Coupling Workflow
To minimize the side reactions described above, we recommend a Two-Step Sequential Protocol using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and Sulfo-NHS. This separates activation from coupling, preventing the hydrazide from reacting with the carbodiimide itself.
Optimized Experimental Protocol
Reagents:
Buffer A (Activation): 0.1 M MES, 0.5 M NaCl, pH 6.0.
Buffer B (Coupling): PBS (Phosphate Buffered Saline), pH 7.2.[2]
Coupling Agents: EDC and Sulfo-NHS (or NHS).[2][3][4][5][6]
Step-by-Step Methodology:
Activation (The Carboxyl Component):
Dissolve the carboxylic acid containing molecule in Buffer A .
Add Sulfo-NHS to a final concentration of 5 mM.[2][3][6]
Add EDC to a final concentration of 2 mM (ensure 10-fold molar excess over the carboxyl target if it is a small molecule).
Critical: Incubate for 15 minutes at room temperature.
Why: This forms the stable amine-reactive Sulfo-NHS ester.[2] Performing this at pH 6.0 maximizes stability while maintaining EDC activity [1].
Quenching (Optional but Recommended):
Add 2-mercaptoethanol (final 20 mM) to quench unreacted EDC.[2][6]
Why: This prevents EDC from reacting with the cyclobutane hydrazide in the next step, which could lead to guanidine byproducts or polymerization.
Coupling (The Cyclobutane Hydrazide):
Dissolve your Cyclobutane Carbohydrazide in Buffer B .
Note: If solubility is poor due to the cyclobutane ring, use DMSO/DMF (up to 20% v/v).
Mix the Activated Ester solution with the Hydrazide solution.
Stoichiometry: Ensure the Hydrazide is in slight molar excess (1.1 - 1.5 eq) relative to the activated ester to prevent Dimer formation.
Monitor consumption of the NHS-ester by TLC or LC-MS. The NHS leaving group absorbs at 260 nm.
Troubleshooting Guide
Use this matrix to diagnose failures. We approach this as a "Symptom-to-Root Cause" system.
Symptom
Probable Root Cause
Corrective Action
Low Yield (<30%)
Hydrolysis of Active Ester
The NHS-ester hydrolyzes rapidly at pH > 8.0. Ensure your coupling buffer is strictly pH 7.0–7.5. Do not use unbuffered water.
Mass Spectrum shows +Mass of Starting Material
Dimerization (Diacylhydrazine)
You have formed the symmetric dimer. This occurs if the activated acid is in excess. Action: Reverse addition (add Acid to Hydrazide) and increase Hydrazide equivalents to 1.2x.
Precipitation
Isoelectric Aggregation
Cyclobutane derivatives are often hydrophobic. Action: Add 10-20% DMSO or DMF to the coupling buffer.
N-Acylurea Byproduct
Lack of NHS/Sulfo-NHS
Without NHS, the O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea [2]. Action: Always use NHS or Sulfo-NHS to "trap" the intermediate.
No Reaction
Protonated Hydrazide
Hydrazides have a pKa of ~3-4. If the reaction pH is < 4.0, the nitrogen is protonated () and non-nucleophilic. Action: Raise pH to neutral (7.0).
Decision Logic: Protocol Selection
Below is the logic flow for selecting the correct reagents based on your specific cyclobutane substrate constraints.
Figure 2: Decision matrix for reagent selection based on solubility and steric hindrance.
Frequently Asked Questions (FAQ)
Q: Can I use HATU or HBTU instead of EDC?A: Yes, but proceed with caution. Uronium salts (HATU/HBTU) are extremely fast and powerful, which is good for the sterically hindered cyclobutane ring. However, they can react with the primary amine of the hydrazide to form guanidinylated side products if the activation is slow [3].
Recommendation: Pre-activate the acid with HATU for 2 minutes before adding the hydrazide to minimize this.
Q: My cyclobutane hydrazide has a cis/trans isomer. Will coupling affect this?A: Standard EDC coupling is generally racemization-free. However, if you use strong bases (like high concentrations of TEA/DIPEA) with activated esters, you risk epimerization at the alpha-carbon, especially if the cyclobutane ring strain lowers the barrier for proton abstraction. Keep base concentration to the minimum required (1-2 equivalents).
Q: Why do I see a "Zero-Length" crosslinker mentioned?A: Carbodiimides (EDC/DCC) are "zero-length" because they facilitate the bond formation without becoming part of the final molecule.[5] The urea byproduct is washed away. This is distinct from homobifunctional crosslinkers (like Glutaraldehyde) which leave a carbon spacer arm.
References
Hermanson, G. T. Bioconjugate Techniques, 3rd Edition.[7][8][9] Elsevier (2013).[7][8][10]
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
Target Molecule: 3,3-Dimethoxycyclobutane-1-carbohydrazide
Key Application: Bifunctional linker for PROTACs; scaffold for peptidomimetics.
Critical Quality Attribute (CQA): Acetal integrity (avoiding hydrolysis to ketone) and Hydrazide purity (avoiding dimer formation).
This guide addresses the specific engineering and chemical challenges encountered when scaling the synthesis of 3,3-dimethoxycyclobutane-1-carbohydrazide from gram to kilogram scale. The primary route involves the hydrazinolysis of methyl 3,3-dimethoxycyclobutane-1-carboxylate .
Process Overview & Impurity Map
The following diagram illustrates the reaction pathway and the critical failure modes (impurities) that must be managed during scale-up.
Caption: Figure 1. Reaction scheme highlighting the target pathway (green) and critical impurity pathways (orange) driven by stoichiometry and pH.
Module 1: The Hydrazinolysis Reaction (Scale-Up)
Core Challenge: Hydrazine hydrate is a high-energy, toxic reagent. The reaction with esters is exothermic. On a small scale, dumping reagents together works; on a large scale, this leads to thermal runaways and dimer formation.
Troubleshooting & FAQs
Q1: I am observing 10-15% of the "Dimer" impurity (Bis-hydrazide). How do I eliminate this?
Root Cause: The reaction rate of the product hydrazide with the starting ester is competitive with the initial hydrazinolysis, especially if the local concentration of hydrazine is low.
Solution (The "Reverse Addition" Protocol): Do not add hydrazine to the ester. Instead, dissolve the hydrazine hydrate in the solvent (methanol/ethanol) and slowly dose the ester solution into the hydrazine . This ensures the ester always encounters a large molar excess of hydrazine, statistically favoring the mono-hydrazide over the dimer.
Stoichiometry: Increase hydrazine equivalents from 1.5 eq to 3.0–5.0 eq . Excess hydrazine is easier to remove (via evaporation/wash) than the dimer is to separate.
Q2: The reaction is stalling at 90% conversion. Should I increase the temperature?
Risk Assessment: Increasing temperature increases the risk of thermal runaway and potentially degrades the acetal if trace moisture/acid is present.
Recommendation:
Check Solvent: Ensure you are using Methanol (MeOH). The reaction is faster in MeOH than EtOH due to better solubility and polarity.
Catalysis: Add a catalytic amount of Sodium Methoxide (NaOMe) (0.1 eq). Base catalysis accelerates the attack of hydrazine on the carbonyl carbon [1].
Do NOT force the reaction with high heat (>70°C) as hydrazine decomposition becomes a safety hazard.
Q3: Safety—What are the thermal hazards of scaling this to 1kg?
Data: The heat of reaction for hydrazinolysis is typically -30 to -50 kJ/mol .
Control Strategy:
Calculate the Adiabatic Temperature Rise (
). If , the dosing must be strictly rate-controlled.
Engineering Control: Use a jacketed reactor with active cooling. Dose the ester over 2–4 hours, maintaining internal temperature
.
Module 2: Acetal Stability & Workup
Core Challenge: The 3,3-dimethoxy motif is a "masked" ketone. It is extremely sensitive to acid hydrolysis. Standard laboratory workups (e.g., washing with 1N HCl to remove excess hydrazine) will destroy the product.
Troubleshooting & FAQs
Q1: My product turned into a white solid that is NMR-silent for methoxy groups. What happened?
Diagnosis: You likely hydrolyzed the acetal to the ketone (3-oxocyclobutane-1-carbohydrazide).
Root Cause: Did you use an acidic wash? Or did you rotovap at high temperature with wet solvent?
Corrective Action: Maintain pH > 8 at all times.
Q2: How do I remove the large excess of Hydrazine Hydrate without an acidic wash?
Method A (Azeotropic Distillation): Hydrazine hydrate forms an azeotrope with water/alcohol. Co-evaporate with toluene or isopropanol to drag out residual hydrazine.
Method B (Precipitation - Preferred for Scale):
Concentrate the reaction mixture to a minimum volume (thick slurry).
Add Methyl tert-butyl ether (MTBE) or Heptane (anti-solvents) slowly while cooling to 0°C.
The hydrazide product is polar and will crystallize; hydrazine hydrate stays in the mother liquor.
Filter and wash the cake with cold MTBE.
Q3: Can I use chromatography?
Scale-Up Perspective: No. Hydrazides are highly polar and streak on silica. They often require polar additives (NH4OH/MeOH) which dissolve silica. Crystallization is the only viable process solution.
Reaction (Reverse Addition): Add the Ester solution to the Hydrazine solution dropwise over 2 hours .
Control: Maintain internal temp < 25°C.
Aging: Warm to 20-25°C and stir for 4-6 hours.
IPC (In-Process Control): TLC (10% MeOH in DCM, stain with KMnO4). Target: < 1% Ester remaining.
Workup (Crystallization):
Concentrate under vacuum (Bath < 40°C) to remove ~80% of Methanol.
Add MTBE (10 vol) slowly over 1 hour while cooling to 0-5°C.
Observation: White crystalline solid precipitates.
Isolation: Filter under N2 pressure. Wash cake with cold MTBE (2 x 2 vol).
Drying: Vacuum oven at 35°C for 12 hours.
Critical Check: Ensure no hydrazine odor remains.
Data Table: Solvent Screening for Crystallization
Solvent System
Yield (%)
Purity (HPLC)
Hydrazine Removal
Status
MeOH / MTBE
91%
>98%
Excellent
Recommended
MeOH / Water
65%
>99%
Good
Loss to ML
EtOH / Heptane
82%
95%
Moderate
Gummy Solid
DCM / Hexane
N/A
N/A
Poor
Oiling Out
Decision Tree: Isolation Strategy
Use this logic flow to determine the best isolation method based on your specific batch outcome.
Caption: Figure 2. Decision logic for isolation. Homogeneous mixtures require concentration and anti-solvent addition; heterogeneous mixtures (spontaneous precipitation) can be filtered directly.
References
BenchChem. (2025).[2][3] Optimizing the reaction conditions for hydrazinolysis of phenazine esters. Retrieved from .
Kruger, et al. (2025). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. ResearchGate. Retrieved from .
Sigma-Aldrich. (n.d.). Methyl 3,3-dimethoxycyclobutane-1-carboxylate Product Page. Retrieved from .
University of Florida EHS. (2024). Hydrazine Monohydrate Explosion: Lessons Learned. Retrieved from .
Royal Society of Chemistry. (2020). Continuous-flow protocol for safe application of acyl azide method. Reaction Chemistry & Engineering. Retrieved from .
Technical Comparison: Structural Elucidation of 3,3-Dimethoxycyclobutane-1-carbohydrazide via 1H NMR
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3,3-Dimethoxycyclobutane-1-carbohydrazide , a critical building block in the synthesis of peptidomimetics and covalent inhibitors. Instead of a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3,3-Dimethoxycyclobutane-1-carbohydrazide , a critical building block in the synthesis of peptidomimetics and covalent inhibitors.
Instead of a generic listing of peaks, this document functions as a comparative analytical tool . It contrasts the target molecule against its synthetic precursor (the methyl ester) to establish a self-validating protocol for confirming reaction completion and structural integrity.
Executive Summary & Analytical Strategy
3,3-Dimethoxycyclobutane-1-carbohydrazide presents a unique NMR challenge due to the superposition of a flexible, puckered cyclobutane ring and reactive functional groups (acetal and hydrazide).
The Challenge: Cyclobutane rings exist in a dynamic "butterfly" equilibrium. This puckering can cause accidental equivalence or complex splitting patterns depending on the solvent and temperature.
The Solution: The analysis relies on DMSO-d6 rather than CDCl3. DMSO stabilizes the exchangeable hydrazide protons (
) via hydrogen bonding, rendering them distinct and quantifiable, which is the primary metric for "performance" in structural verification.
Core Comparison: Target vs. Precursor
The most critical analytical task is distinguishing the target hydrazide from its starting material, Methyl 3,3-dimethoxycyclobutane-1-carboxylate .
Feature
Precursor (Methyl Ester)
Target (Carbohydrazide)
Diagnostic Action
Diagnostic Signal
Methyl Ester Singlet ()
Hydrazide Protons ()
Monitor Disappearance
Shift ()
ppm (Singlet)
(NH) & () ppm
Monitor Appearance
Solvent Suitability
CDCl3 or DMSO-d6
DMSO-d6 (Required)
Switch solvent for final QC
Detailed Spectral Analysis (600 MHz, DMSO-d6)
Zone A: The Hydrazide Region (Downfield)
8.80 – 9.10 ppm (1H, broad singlet, ):
This signal is the primary confirmation of amide bond formation. In dry DMSO-d6, this peak is sharp. If water is present, it broadens due to exchange.
4.10 – 4.30 ppm (2H, broad singlet, ):
The terminal amine protons appear significantly upfield of the amide proton.
Note: In high-purity samples, you may observe scalar coupling between the NH and
, splitting the NH into a triplet and the into a doublet ().
Zone B: The Acetal Region (Mid-field)
3.05 – 3.15 ppm (6H, singlet, ):
The two methoxy groups at position 3 are chemically equivalent due to rapid ring flipping at room temperature.
Anomaly Alert: If the spectrum is run at low temperature (
), ring inversion slows, and this singlet may split into two distinct peaks (axial/equatorial methoxy environments).
Zone C: The Cyclobutane Ring (Upfield Fingerprint)
The ring protons display an AA'BB'X spin system, simplified by the plane of symmetry.
2.65 – 2.80 ppm (1H, multiplet, H1):
The methine proton to the carbonyl. It appears as a quintet-like multiplet due to coupling with the four adjacent methylene protons (H2/H4).
2.20 – 2.45 ppm (4H, complex multiplets, H2/H4):
These protons are split into two groups based on their cis or trans relationship to the carbonyl group.
~2.35 ppm: Protons cis to the carbonyl (deshielded).
~2.15 ppm: Protons trans to the carbonyl.
Coupling: Expect complex roofing effects. The geminal coupling (
) is typically -11 to -13 Hz, while vicinal couplings () vary with the ring pucker angle.
Comparative Data Table
Solvent: DMSO-d6, Ref: TMS (0.00 ppm)
Proton Assignment
Multiplicity
Chemical Shift ( ppm)
Integration
Mechanistic Insight
(Amide)
br s
8.95
1H
H-bonding with DMSO; disappears with shake.
(Amino)
br s
4.20
2H
Nucleophilic head; sensitive to water exchange.
(Acetal)
s
3.11
6H
Diagnostic for acetal protection stability.
H1 (Methine)
m (quintet-like)
2.75
1H
-carbonyl effect; shifts upfield vs. ester precursor.
H2/H4 (Ring)
m
2.10 – 2.40
4H
Complex 2nd order coupling due to ring pucker.
Experimental Validation Protocol
To ensure scientific integrity, follow this self-validating workflow. This protocol distinguishes the product from common impurities (residual hydrazine or hydrolyzed ketone).
Step 1: Sample Preparation
Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6 .
Critical: Ensure the solvent is "dry" (ampoule grade). Water content >0.1% causes the NH/NH2 signals to merge or disappear.
Step 2: Acquisition Parameters
Pulse Sequence: Standard zg30 (30° pulse).
Delay (D1): Set to
seconds. The methoxy singlets have long T1 relaxation times; short delays will distort integration ratios (making the 6H signal appear as <6H).
Scans: 16 (sufficient for >95% purity).
Step 3: The "D2O Shake" Test (Validation)
If the hydrazide region is ambiguous:
Acquire the standard spectrum.
Add 1 drop of
to the NMR tube.
Shake and re-acquire.
Result: Signals at 8.95 ppm and 4.20 ppm must disappear. If peaks remain, they are impurities (non-exchangeable).
Visual Analysis Workflows
Diagram 1: Spectral Logic & Assignment Map
This diagram illustrates the causal link between the molecular structure and the resulting chemical shifts.
Caption: Causal mapping of functional groups to specific NMR chemical shift zones in DMSO-d6.
Diagram 2: Synthesis Monitoring Workflow
A logical decision tree for researchers monitoring the reaction progress.
Caption: Decision logic for monitoring the conversion of Methyl Ester to Carbohydrazide.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Foundational text for hydrazide and cyclobutane shift prediction).
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. Link
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2] Link (Standard for identifying DMSO/Water peaks).
Wiberg, K. B., & Barth, D. E. (1969). Cyclobutane derivatives. V. Nuclear magnetic resonance spectra of some substituted cyclobutanes. Journal of the American Chemical Society, 91(18), 5124–5130. Link (Authoritative source on cyclobutane puckering effects on NMR).
Mass spectrometry fragmentation patterns of 3,3-Dimethoxycyclobutane-1-carbohydrazide
Title: Mass Spectrometry Fragmentation Patterns of 3,3-Dimethoxycyclobutane-1-carbohydrazide: A Comparative Guide for LC-MS/MS Workflows Target Audience: Researchers, analytical scientists, and drug development professio...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Mass Spectrometry Fragmentation Patterns of 3,3-Dimethoxycyclobutane-1-carbohydrazide: A Comparative Guide for LC-MS/MS Workflows
Target Audience: Researchers, analytical scientists, and drug development professionals.
Executive Summary
In modern medicinal chemistry, highly functionalized cyclobutanes are increasingly utilized to improve the pharmacokinetic properties of drug candidates. 3,3-Dimethoxycyclobutane-1-carbohydrazide (CAS: 1080636-63-0) is a versatile building block, often employed in the synthesis of spirocycles and pyrazole derivatives. However, analyzing this compound via liquid chromatography-tandem mass spectrometry (LC-MS/MS) presents unique challenges due to its high polarity and complex fragmentation dynamics.
As an Application Scientist, I have designed this guide to objectively compare the mass spectrometric behavior of 3,3-Dimethoxycyclobutane-1-carbohydrazide against its structural alternatives. By understanding the causality behind its fragmentation pathways—specifically the isobaric interference between acetal and hydrazide cleavage—researchers can optimize their collision-induced dissociation (CID) parameters and ensure robust structural elucidation.
Mechanistic Fragmentation Profiling
Under positive Electrospray Ionization (ESI+), 3,3-Dimethoxycyclobutane-1-carbohydrazide readily protonates at the highly basic hydrazide nitrogen, yielding a precursor ion at [M+H]+ m/z 175.1079 . The subsequent CID fragmentation is governed by three primary structural features:
A. The Isobaric Challenge: Acetal vs. Hydrazide Cleavage
The most critical analytical challenge for this molecule is the primary neutral loss. The molecule can undergo two distinct pathways that produce nearly identical nominal masses [3]:
Acetal Cleavage: The gem-dimethoxy group is highly susceptible to protonation and subsequent neutral loss of methanol (CH₄O, 32.0262 Da), generating an oxonium ion at m/z 143.0817.
Hydrazide Cleavage: The terminal carbohydrazide group can lose hydrazine (N₂H₄, 32.0374 Da), generating a cyclobutyl acylium ion at m/z 143.0705.
Causality Insight: The mass difference between these two fragments is a mere 11.2 mDa . Low-resolution mass spectrometers (like single quadrupoles) cannot distinguish these pathways. High-Resolution Mass Spectrometry (HRMS), such as an Orbitrap or Q-TOF operating at a resolution >15,000, is strictly required to confidently assign the dominant fragmentation route.
B. Cyclobutane Ring Dynamics
Following the loss of functional group appendages, the core cyclobutane ring undergoes characteristic cross-ring scission. As documented in foundational studies on the [1], cyclobutanes typically undergo symmetric ring scission or cleavage at the most substituted C-C bonds via a retro-[2+2] cycloaddition mechanism. Furthermore, recent research into [2] demonstrates that these strained rings can undergo complex macrocyclic rearrangements under CID conditions, yielding highly specific low-mass fragments (m/z < 100) that serve as diagnostic markers for the cyclobutane core.
Caption: Divergent MS/MS fragmentation pathways of 3,3-Dimethoxycyclobutane-1-carbohydrazide.
Comparative Performance Analysis
To evaluate the utility of 3,3-Dimethoxycyclobutane-1-carbohydrazide, we must compare its mass spectrometric behavior and stability against alternative building blocks: 3-Oxocyclobutane-1-carbohydrazide (the ketone precursor) and Cyclobutane-1-carbohydrazide (the unfunctionalized analog).
Feature
3,3-Dimethoxycyclobutane-1-carbohydrazide
3-Oxocyclobutane-1-carbohydrazide
Cyclobutane-1-carbohydrazide
Formula
C₇H₁₄N₂O₃
C₅H₈N₂O₂
C₅H₁₀N₂O
Exact Mass[M+H]+
175.1079
129.0659
115.0866
Primary Neutral Loss
-CH₄O (32.0262 Da)
-N₂H₄ (32.0374 Da)
-N₂H₄ (32.0374 Da)
Isobaric Interference?
Yes (Methanol vs. Hydrazine)
No
No
Ionization Efficiency
High (Polar ketal & hydrazide)
Moderate
Moderate
In-Source Stability
Low (Prone to in-source water loss)
High
High
Chromatographic Retention
Very Poor on standard C18 (Requires HILIC)
Poor on C18
Moderate on C18
Performance Verdict: While 3,3-Dimethoxycyclobutane-1-carbohydrazide offers superior synthetic versatility (protecting the reactive ketone during subsequent coupling steps), it is the most analytically challenging of the three. Its propensity for in-source fragmentation (loss of methanol) requires softer ionization settings, and its high polarity necessitates specialized chromatographic retention strategies.
Self-Validating LC-MS/MS Protocol
To ensure data integrity, the following protocol is designed as a self-validating system . The causality behind the column choice is rooted in the analyte's polarity: standard C18 columns will result in the compound eluting in the void volume, leading to severe ion suppression. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandated.
Step-by-Step Methodology
Phase 1: System Suitability & Self-Validation
Calibration: Infuse a standard calibration mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) to validate mass accuracy. Validation Check: Mass error must be < 2 ppm to ensure the 11.2 mDa isobaric fragments can be resolved.
Blank Injection: Inject 5 µL of initial mobile phase to establish baseline noise and confirm the absence of carryover.
Phase 2: Sample Preparation
Dissolve 3,3-Dimethoxycyclobutane-1-carbohydrazide in 100% Acetonitrile (ACN) to a stock concentration of 1 mg/mL.
Dilute the stock to a working concentration of 100 ng/mL using ACN/H₂O (90:10, v/v) containing 0.1% Formic Acid. Causality: High organic content is required to promote initial retention on the HILIC stationary phase.
Phase 3: UHPLC Separation (HILIC)
Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in H₂O with 0.1% Formic Acid.
Mobile Phase B: 100% ACN with 0.1% Formic Acid.
Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins, hold for 1 min, return to 95% B. Flow rate: 0.4 mL/min.
Ionization: ESI Positive mode. Capillary voltage: 3.5 kV.
Source Temperature: 250°C. Causality: Kept relatively low to prevent thermal degradation and in-source loss of the dimethoxy ketal group.
MS1 Resolution: 70,000 (FWHM at m/z 200).
MS2 (CID) Parameters: Isolate m/z 175.11 in the quadrupole (isolation window 1.0 Da). Apply Normalized Collision Energy (NCE) stepping at 15%, 30%, and 45% to capture both the fragile acetal cleavage and the higher-energy cyclobutane ring scission.
Caption: Self-validating LC-HRMS/MS workflow optimized for polar cyclobutane derivatives.
References
Pálinkó, I., Szabó, P. T., Torok, B., & Kele, Z. (1998). "Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations." Rapid Communications in Mass Spectrometry, 12(22), 1771-1776.[Link]
Muste, C. A., Gu, C., Vandeveer, H. G., Sciabola, S., & Himmelbauer, M. K. (2025). "Macrocyclic Rearrangement Ion Fragmentation of Glutathione Conjugates of Cyclobutane-Containing Covalent BTK Inhibitors." Journal of the American Society for Mass Spectrometry, 36(5), 930-941.[Link]
Chemistry LibreTexts. (2023). "Mass Spectrometry - Fragmentation Patterns." Physical Methods in Chemistry and Nano Science.[Link]
Validation
A Comparative Guide to the Spectroscopic Identification of 3,3-Dimethoxycyclobutane-1-carbohydrazide using FTIR
For researchers and professionals in the field of drug development, the unambiguous identification of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. This guide provides an in-dept...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in the field of drug development, the unambiguous identification of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 3,3-Dimethoxycyclobutane-1-carbohydrazide, a compound of interest in medicinal chemistry. By understanding its characteristic spectral features, scientists can confidently identify this molecule and differentiate it from structurally similar precursors or byproducts. This guide presents a detailed interpretation of the expected FTIR spectrum, a comparative analysis with a key precursor, a robust experimental protocol, and a logical workflow for spectral interpretation.
The Structural Rationale for FTIR Analysis
The molecular structure of 3,3-Dimethoxycyclobutane-1-carbohydrazide contains several distinct functional groups that give rise to characteristic vibrational modes in the infrared region of the electromagnetic spectrum. A thorough FTIR analysis allows for the confirmation of the presence of these key functionalities, thereby providing a high degree of confidence in the compound's identity. The primary structural components to be considered are:
The Carbohydrazide Moiety (-CONHNH₂): This functional group is expected to produce several prominent absorption bands, including N-H stretching vibrations from the -NH and -NH₂ groups, and the C=O (Amide I) stretching vibration.
The Dimethoxy Groups (-OCH₃): The two methoxy groups will be identifiable by their characteristic C-O stretching and C-H stretching and bending vibrations.
The Cyclobutane Ring: The strained four-membered ring has specific vibrational modes, including C-H stretching and ring deformation (scissoring and rocking) vibrations, which can be diagnostic for this structural feature.[1][2][3][4]
Predicted FTIR Characteristic Peaks for 3,3-Dimethoxycyclobutane-1-carbohydrazide
The following table summarizes the expected characteristic absorption peaks for 3,3-Dimethoxycyclobutane-1-carbohydrazide, based on established infrared spectroscopy correlation charts and data from related compounds.[5][6][7][8][9]
Wavenumber (cm⁻¹)
Vibrational Mode
Functional Group
Expected Intensity
3350-3250
N-H Asymmetric & Symmetric Stretching
Hydrazide (-NH₂)
Medium
3250-3150
N-H Stretching
Hydrazide (-NH-)
Medium
2980-2940
C-H Asymmetric Stretching
Methoxy (-OCH₃) & Cyclobutane
Medium-Strong
2880-2840
C-H Symmetric Stretching
Methoxy (-OCH₃) & Cyclobutane
Medium
1680-1640
C=O Stretching (Amide I)
Hydrazide (-CONHNH₂)
Strong
1620-1580
N-H Bending (Scissoring)
Hydrazide (-NH₂)
Medium-Strong
1470-1440
C-H Bending (Scissoring)
Cyclobutane (-CH₂-)
Medium
1250-1200
C-N Stretching
Hydrazide (-CONHNH₂)
Medium
1150-1050
C-O Stretching
Methoxy (-OCH₃)
Strong
950-900
Cyclobutane Ring Vibration
Cyclobutane
Weak-Medium
Comparative Analysis: Differentiating from a Key Precursor
A common synthetic route to 3,3-Dimethoxycyclobutane-1-carbohydrazide may involve the hydrazinolysis of the corresponding ester, Methyl 3,3-dimethoxycyclobutane-1-carboxylate.[10][11] FTIR spectroscopy provides a straightforward method to distinguish the final product from this key starting material.
Key Spectral Differences:
Disappearance of the Ester Carbonyl: The strong C=O stretching band of the methyl ester, typically found around 1735 cm⁻¹, will be absent in the spectrum of the carbohydrazide.
Appearance of Hydrazide Bands: The spectrum of the final product will exhibit the characteristic N-H stretching bands in the 3350-3150 cm⁻¹ region and the N-H bending band around 1620-1580 cm⁻¹, which are absent in the ester.
Shift in Carbonyl Frequency: The C=O stretching frequency of the hydrazide (Amide I) is typically lower than that of the corresponding ester due to resonance effects, appearing around 1680-1640 cm⁻¹.
By monitoring for these specific changes, the progress of the reaction can be effectively tracked, and the purity of the final product can be assessed.
Experimental Protocol for FTIR Analysis
This protocol outlines a standard procedure for obtaining a high-quality FTIR spectrum of 3,3-Dimethoxycyclobutane-1-carbohydrazide using the KBr pellet method.
Thoroughly dry the KBr under an infrared lamp for at least 2 hours to remove any adsorbed water.
Weigh approximately 1-2 mg of the 3,3-Dimethoxycyclobutane-1-carbohydrazide sample.
Weigh approximately 100-200 mg of the dried KBr.
Combine the sample and KBr in the agate mortar.
Grinding and Mixing:
Gently grind the mixture with the pestle for 2-3 minutes to ensure a homogenous dispersion of the sample within the KBr matrix. The mixture should have a fine, consistent appearance.
Pellet Formation:
Transfer a portion of the mixture to the pellet-forming die.
Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for 2-3 minutes to form a transparent or translucent pellet.
Spectral Acquisition:
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
Acquire a background spectrum of the empty sample compartment.
Acquire the sample spectrum over the range of 4000-400 cm⁻¹, co-adding a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.
Data Analysis:
Process the acquired spectrum by performing a background subtraction.
Identify and label the characteristic peaks corresponding to the functional groups of 3,3-Dimethoxycyclobutane-1-carbohydrazide.
Workflow for Spectroscopic Identification
The following diagram illustrates a logical workflow for the identification and confirmation of 3,3-Dimethoxycyclobutane-1-carbohydrazide using FTIR spectroscopy.
Caption: Workflow for FTIR-based identification.
Conclusion
FTIR spectroscopy serves as a rapid, reliable, and non-destructive technique for the structural elucidation and identification of 3,3-Dimethoxycyclobutane-1-carbohydrazide. By carefully analyzing the presence of characteristic absorptions for the carbohydrazide, dimethoxy, and cyclobutane functionalities, and by comparing the spectrum against potential precursors, researchers can achieve a high level of confidence in the identity and purity of their synthesized compound. This guide provides the foundational knowledge and practical steps necessary to effectively utilize FTIR spectroscopy for this purpose in a drug development setting.
References
Carter, R., Katon, J., & Bentley, F. (n.d.). Infrared Spectra-Structure Correlations for Substituted Cyclobutane Compounds. Applied Spectroscopy.
Carter, R., Katon, J., & Bentley, F. (n.d.). Infrared Spectra-Structure Correlations for Substituted Cyclobutane Compounds. [No source provided]
Infrared spectral charateristics of the cyclobutane ring system. Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.).
Doc Brown. (n.d.). Advanced Organic Chemistry: Infrared spectrum of cyclobutane.
FT-IR spectral data (υ, cm-1) of hydrazide derivatives 1 and 2.
Terpenoid Hydrazones as Biomembrane Penetration Enhancers: FT-IR Spectroscopy and Fluorescence Probe Studies. MDPI. (2021, December 29).
FTIR and 1H NMR for thiocarbohydrazide prepared through methanol and water synthetic pathways.
Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Semantic Scholar.
Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(II) transition metals. Der Pharma Chemica. (n.d.).
Derfer, J. M., Pickett, E. E., & Boord, C. E. (n.d.). Infrared Absorption Spectra of Some Cyclopropane and Cyclobutane Hydrocarbons. Journal of the American Chemical Society.
Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Publishing. (2022, December 20).
Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Oriental Journal of Chemistry. (2023, December 27).
Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents.
3,3-Dimethoxycyclobutane-1-carboxylate methyl ester | 98231-07-3. ChemicalBook. (2023, April 23).
FTIR Functional Group Database Table with Search. InstaNANO. (2026, February 26).
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. MDPI. (2022, March 28).
Benzene, 1,3-dimethoxy-. NIST WebBook. (n.d.).
Phytoconstituents of Aristolochia cathcartii Hook.f. Leaf Extract; an Analysis through FTIR and GC-MS. Biomedical and Pharmacology Journal. (2025, May 29).
1 FTIR FTIR was used to analyze the chemical features of the PDMS. Figure. S1d showed the absorption spectra for PDMS-0, PDMS-O2. Rsc.org. (n.d.).
A Comparative Guide to HPLC Method Development for the Purity Analysis of 3,3-Dimethoxycyclobutane-1-carbohydrazide
This guide provides a comprehensive, field-proven strategy for developing a robust, stability-indicating HPLC method for the purity analysis of 3,3-Dimethoxycyclobutane-1-carbohydrazide. We will move beyond theoretical s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, field-proven strategy for developing a robust, stability-indicating HPLC method for the purity analysis of 3,3-Dimethoxycyclobutane-1-carbohydrazide. We will move beyond theoretical steps to explain the scientific rationale behind each experimental choice, comparing different analytical paths to arrive at an optimized, validated method suitable for pharmaceutical development.
Introduction: Understanding the Analytical Challenge
3,3-Dimethoxycyclobutane-1-carbohydrazide is a non-aromatic, chiral small molecule presenting a unique set of challenges for analytical chemists. Its structure, characterized by a polar carbohydrazide group, a cyclobutane core, and the absence of a strong UV chromophore, dictates a thoughtful approach to method development. The primary goal of this analysis is to establish a purity method that is not only precise and accurate but also stability-indicating. A stability-indicating method is crucial as it must be able to separate the active pharmaceutical ingredient (API) from any potential impurities and degradation products that may form during manufacturing or storage.[1][2] This ensures the safety and efficacy of the final drug product.
This guide will navigate the complexities of column and mobile phase selection, method optimization, and the critical process of forced degradation to ensure specificity, culminating in a method ready for validation according to International Council for Harmonisation (ICH) guidelines.[3][4]
Part 1: Foundational Strategy and Initial Method Development
The success of any HPLC method hinges on a clear understanding of the analyte's physicochemical properties. These properties guide our initial choices for the chromatographic system.
Analyte Characterization (Predicted Properties):
Property
Predicted Characteristic
Implication for HPLC Method Development
Polarity
High
The carbohydrazide moiety imparts significant polarity. This suggests that retention on a standard C18 column might be low, necessitating careful mobile phase optimization or consideration of alternative stationary phases.
UV Absorbance
Weak
Lacking a significant chromophore (like an aromatic ring), the molecule is expected to have a low UV absorbance, likely in the low UV range (200-220 nm). This requires a high-purity mobile phase and a sensitive detector.
pKa (Predicted)
Basic
The terminal amine of the hydrazide group is basic. This means the analyte's charge state, and thus its retention and peak shape, will be highly dependent on the mobile phase pH.
Chirality
Chiral Center
The molecule contains a stereocenter. While this guide focuses on developing an achiral purity method, a separate chiral method may be required depending on the synthesis route and regulatory requirements.
The Comparative Screening Phase: Selecting the Right Column and Mobile Phase
The cornerstone of efficient method development is a systematic screening process. We will compare several stationary phases and mobile phase compositions to identify the most promising conditions for separating our target analyte from potential impurities. Our experience indicates that for polar, basic compounds, screening a variety of column chemistries is more effective than exhaustively optimizing a single, potentially unsuitable column.
Experimental Protocol: Column and Mobile Phase Screening
Prepare the Analyte Stock Solution: Accurately weigh and dissolve 3,3-Dimethoxycyclobutane-1-carbohydrazide in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.
Set Up the HPLC System:
Detector: Diode Array Detector (DAD), monitoring at 210 nm.
Flow Rate: 1.0 mL/min.
Injection Volume: 5 µL.
Column Temperature: 30°C.
Screening Conditions: Execute a generic gradient on each column listed in the table below.
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Acetonitrile (ACN)
Gradient Program: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions and equilibrate for 5 minutes.
Data Collection: For each condition, record the retention time (RT), peak shape (asymmetry or tailing factor), and resolution between the main peak and any observed impurities.
Table 1: Comparative Results of Column & Mobile Phase Screening (Hypothetical Data)
Stationary Phase
Chemistry Rationale
RT (min)
Tailing Factor
Resolution (Main Peak vs. Impurity 1)
Comments
Standard C18
General purpose hydrophobic phase.
2.8
2.1
1.2
Poor retention and significant peak tailing, likely due to secondary interactions between the basic hydrazide and residual silanols.
Phenyl-Hexyl
Provides alternative selectivity through π-π interactions.
4.5
1.8
1.6
Improved retention but tailing is still present. The selectivity for a key impurity is slightly better.
Embedded Polar Group (EPG) C18
A C18 phase with a polar group near the silica surface to shield silanols and improve peak shape for bases.
6.2
1.2
2.5
Optimal Choice. Good retention and significantly improved peak shape. Baseline resolution achieved for the critical impurity pair.
Causality Behind the Choice: The Embedded Polar Group (EPG) column provided the best performance. The polar group within the stationary phase reduces the interaction of the basic hydrazide analyte with the underlying silica, leading to a more symmetrical peak shape (lower tailing factor).[5] This superior performance makes it the clear choice for further optimization.
Diagram: HPLC Method Development Workflow
Caption: Overall workflow for HPLC method development and validation.
Method Optimization: Fine-Tuning for Robustness
With the EPG C18 column and an acidic mobile phase selected, the next step is to refine the gradient to ensure adequate resolution of all potential impurities while minimizing the run time.
Experimental Protocol: Gradient Optimization
Initial Condition: Use the selected column and mobile phases from the screening.
Vary Gradient Slope:
Run 1 (Shallow Gradient): 5% to 50% B over 25 minutes. This is to maximize separation and identify any closely eluting impurities.
Run 2 (Steep Gradient): 5% to 95% B over 10 minutes. This is to shorten the run time.
Analyze and Finalize: Compare the chromatograms. The goal is to find the steepest possible gradient that maintains a resolution of >2.0 for all observed peaks. Adjust the initial/final %B and the gradient time to achieve this goal. A final optimized gradient might be, for example, 10-70% B over 18 minutes.
Part 2: Ensuring Specificity via Forced Degradation Studies
A purity method is only useful if it is "stability-indicating." Forced degradation studies are designed to intentionally stress the drug substance to produce potential degradation products.[1][2][6] The objective is to prove that the analytical method can successfully separate these newly formed degradants from the main analyte peak.[7][8]
Experimental Protocol: Forced Degradation Study
Prepare Samples: Prepare separate solutions of 3,3-Dimethoxycyclobutane-1-carbohydrazide (approx. 0.5 mg/mL) for each stress condition.
Apply Stress Conditions:
Acid Hydrolysis: Add 1M HCl and heat at 60°C for 4 hours.
Base Hydrolysis: Add 1M NaOH and heat at 60°C for 2 hours.
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
Thermal Degradation: Heat a solid sample at 105°C for 48 hours, then dissolve.
Photolytic Degradation: Expose a solution to UV light (ICH Q1B) for 24 hours.
Neutralize and Analyze: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method.
Assess Peak Purity: Use the DAD to perform peak purity analysis on the main analyte peak in each chromatogram to ensure it is spectrally homogeneous and free from co-eluting degradants. A target degradation of 5-20% is ideal to ensure degradants are formed at detectable levels.[6][7]
Table 2: Summary of Forced Degradation Results (Hypothetical Data)
Stress Condition
% Degradation
Degradation Products Observed
Peak Purity Index (API Peak)
Conclusion
Control (Unstressed)
0%
1 (process impurity)
>0.999
No degradation observed.
Acid Hydrolysis (1M HCl)
15.2%
3
>0.999
Method resolves all acid degradants.
Base Hydrolysis (1M NaOH)
8.9%
2
>0.999
Method resolves all base degradants.
Oxidation (3% H₂O₂)
18.5%
2
>0.999
Method resolves all oxidative degradants.
Thermal (105°C)
5.1%
1
>0.999
Method resolves the thermal degradant.
Photolytic (UV Light)
2.3%
0
>0.999
Analyte is relatively stable to light.
Diagram: Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Part 3: Method Validation Overview (ICH Q2(R2))
Once the method is developed and its specificity is confirmed, it must be formally validated to demonstrate its suitability for its intended purpose.[3][9][10] Validation is a critical regulatory requirement that establishes documented evidence that the method is reliable, reproducible, and accurate.[3][11]
The validation protocol must assess several key performance characteristics:
Table 3: Summary of Key Validation Parameters for a Purity Method
Validation Parameter
Purpose
Typical Acceptance Criteria
Specificity
To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.
Peak purity index >0.999. Baseline resolution (>2.0) between the main peak and all known impurities/degradants.
Linearity
To show a direct correlation between analyte concentration and detector response over a defined range.
Correlation coefficient (r²) ≥ 0.999.
Range
The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.
Typically 80% to 120% of the nominal test concentration.
Accuracy
The closeness of the test results to the true value.
% Recovery between 98.0% and 102.0% at multiple concentration levels.
Precision (Repeatability & Intermediate)
The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Signal-to-Noise ratio ≥ 10. Precision at LOQ should meet acceptance criteria.
Part 4: Special Consideration - Chiral Separation
As previously noted, 3,3-Dimethoxycyclobutane-1-carbohydrazide is a chiral molecule. If the manufacturing process is not stereospecific or if the undesired enantiomer is considered a critical impurity, a separate chiral HPLC method will be required.
Comparison of Chiral Separation Strategies:
Chiral Stationary Phases (CSPs): This is the most common and direct approach.[12] A screening of polysaccharide-based CSPs (e.g., cellulose or amylose-based columns) under normal phase, polar organic, or reversed-phase conditions is a highly effective strategy.[13][14][15]
Chiral Mobile Phase Additives: Less common, this involves adding a chiral selector to the mobile phase to form transient diastereomeric complexes that can be separated on a standard achiral column. This approach can be costly and more complex to optimize.
Pre-column Derivatization: Involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. This adds sample preparation steps and potential for analytical error.
For this analyte, screening several immobilized polysaccharide-based CSPs with mobile phases like n-hexane/ethanol (normal phase) and methanol/acetonitrile (polar organic mode) would be the most efficient path to developing a successful chiral separation method.
Conclusion
The development of a robust, stability-indicating HPLC method for a novel compound like 3,3-Dimethoxycyclobutane-1-carbohydrazide is a systematic process grounded in the scientific principles of chromatography. By comparing different stationary phases, we identified an Embedded Polar Group C18 column as superior for analyzing this polar, basic compound. Subsequent optimization and rigorous forced degradation studies confirmed the method's specificity and stability-indicating properties. This structured approach, from initial screening through formal validation, ensures the final analytical method is reliable, accurate, and fit for purpose in a regulated pharmaceutical environment.
References
A practical guide to forced degradation and stability studies for drug substances.
ICH Guidelines for Analytical Method Valid
Understanding ICH Q2(R2)
A Review on Force Degradation Studies for Drug Substances - ijarsct.
Development of forced degradation and stability indic
Forced Degradation Study as per ICH Guidelines: Wh
ICH and FDA Guidelines for Analytical Method Valid
FORCED DEGRADATION STUDY – A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
Analytical methods validation as per ich & usp | PPT - Slideshare.
Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01918K.
Efficient method development for chiral separ
Strategies for Chiral HPLC Method Development.
HPLC Technical Tip: Chiral Method Development - Phenomenex.
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern
Comparative Reactivity Guide: Cyclopropane vs. Cyclobutane Carbohydrazides
Executive Summary This guide provides a technical comparison between Cyclopropanecarbohydrazide (C3-hydrazide) and Cyclobutanecarbohydrazide (C4-hydrazide) . For medicinal chemists and process scientists, the choice betw...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between Cyclopropanecarbohydrazide (C3-hydrazide) and Cyclobutanecarbohydrazide (C4-hydrazide) . For medicinal chemists and process scientists, the choice between these two small-ring scaffolds is rarely arbitrary; it dictates the electronic character of the carbonyl center, the metabolic stability of the pharmacophore, and the synthetic yield of downstream heterocycles.
Key Takeaway: While both rings possess significant strain, the cyclopropyl group acts electronically as a vinyl isotere, stabilizing the exocyclic carbonyl via hyperconjugation (Walsh orbitals). This results in enhanced hydrolytic stability but potentially lower synthetic yields during nucleophilic attacks (e.g., hydrazinolysis) compared to the cyclobutyl analog, which behaves more like a sterically hindered aliphatic system.
Structural & Electronic Foundations
To predict reactivity, one must understand the ground-state electronic perturbation the ring exerts on the carbonyl group.
Ring Strain and Conformation[1][2][3]
Cyclopropane (C3): The ring is planar and rigid.[1] The C-C bonds possess high
-character, forcing the C-H and C-C(O) bonds to have high -character (~33%). This creates a unique electronic environment where the ring bonds can donate electron density into adjacent -systems (bisected conformation).
Cyclobutane (C4): The ring is puckered ("butterfly" conformation) to relieve torsional strain from eclipsed hydrogens. It lacks the significant
-donating character of cyclopropane and behaves more like a sterically bulkier, restricted alkyl chain.
Feature
Cyclopropane (C3)
Cyclobutane (C4)
Ring Strain
~27.5 kcal/mol
~26.3 kcal/mol
Geometry
Planar (Rigid)
Puckered (Flexible)
Electronic Effect
-withdrawing / -donating
Inductive withdrawing / Steric bulk
Carbonyl Character
Stabilized (Less Electrophilic)
Standard (Moderately Electrophilic)
Visualization: Electronic Interaction
The following diagram illustrates the "Walsh Orbital" overlap in C3 derivatives vs. the steric puckering in C4, influencing the carbonyl's susceptibility to nucleophilic attack.
Figure 1: Mechanistic comparison of ring influence on the carbonyl center. The C3 interaction is electronic (orbital overlap), while C4 is primarily steric.
The synthesis of carbohydrazides typically involves the reaction of an ester with hydrazine hydrate. This is a Nucleophilic Acyl Substitution (
).
Hydrazinolysis Yield Comparison
Experimental data indicates a distinct trend in reactivity where ring size correlates with yield. The stabilization of the C3-ester makes the carbonyl carbon less electrophilic, resulting in slower reaction rates or lower yields under identical conditions compared to C4 or C5 rings.
Comparative Experimental Data:
In the synthesis of cycloalkyl-N-acylhydrazones (LASSBio-1514 homologs), the following yields were reported for the hydrazinolysis step:
Precursor Ester
Product (Hydrazide)
Yield (%)
Reactivity Interpretation
Cyclopentyl-COOMe
Cyclopentanecarbohydrazide
81%
Standard reactivity (low strain).
Cyclobutyl-COOMe
Cyclobutanecarbohydrazide
63%
Moderate reactivity; steric hindrance from puckering.
Cyclopropyl-COOMe
Cyclopropanecarbohydrazide
59%
Lowest reactivity; electronic stabilization of starting material.
Data Source: Derived from synthesis of LASSBio-1514 homologs [1].
Hydrolytic Stability (Drug Design Context)
The same electronic effect that lowers synthetic yield provides a significant advantage in drug design: metabolic stability .
C3-Esters/Amides: The "double-bond" character imparted by the cyclopropyl ring significantly retards hydrolysis.
Case Study: In valacyclovir analogs, the cyclopropanecarboxylate prodrug showed a half-life (
) of >300 hours at pH 6, compared to 69.7 hours for the standard valine ester [2].[2]
Synthetic Utility: Cyclization to 1,3,4-Oxadiazoles
A primary application of carbohydrazides is their conversion into 1,3,4-oxadiazoles, a privileged scaffold in medicinal chemistry (e.g., Raltegravir).
Reaction Workflow
The transformation involves condensation with an aldehyde to form a hydrazone, followed by oxidative cyclization.
Figure 2: Standard workflow for converting carbohydrazides to oxadiazoles.
Protocol: Synthesis of Cyclopropane-1,3,4-Oxadiazole
Note: This protocol is optimized to prevent ring opening of the strained cyclopropane system.
Step 1: Hydrazone Formation
Dissolve Cyclopropanecarbohydrazide (1.0 eq) in absolute ethanol (10 mL/mmol).
Add substituted benzaldehyde (1.0 eq) and a catalytic amount of glacial acetic acid (2-3 drops).
Reflux for 3–5 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).
Cool to RT. Filter the precipitate, wash with cold ethanol, and dry.
Step 2: Oxidative Cyclization (Iodine Method - Mild)
Why this method? Avoids the harsh acidic conditions of
which can sometimes degrade the cyclopropane ring.
Suspend the hydrazone (1.0 mmol) in dry DMF (5 mL).
Add Potassium Carbonate (
) (3.0 mmol) and Iodine () (1.2 mmol).
Stir at 80°C for 4–6 hours until the hydrazone is consumed.
Quench with aqueous sodium thiosulfate (
) to remove excess iodine.
Extract with Ethyl Acetate.[3] The organic layer will contain the 2-cyclopropyl-5-aryl-1,3,4-oxadiazole.
Stability & Decomposition Risks
When working with these hydrazides, specific decomposition pathways must be mitigated.
Risk Factor
Cyclopropane Carbohydrazide
Cyclobutane Carbohydrazide
Acid Sensitivity
High. Strong acids can trigger ring opening to form homoallyl cations or linear chains.
Moderate. Ring expansion (to cyclopentane) is possible under extreme carbocation conditions but less common.
Thermal Stability
High. The ring is surprisingly robust thermally up to ~200°C unless activated by radicals.
Moderate. Can undergo [2+2] retro-cycloaddition at very high temperatures, though rare in solution chemistry.
Radical Attack
Susceptible to radical ring opening (e.g., with NBS).
Less susceptible; undergoes standard substitution.
Expert Tip: When performing the cyclization step using
(a common dehydrating agent), keep the temperature strictly at reflux and limit reaction time. Extended heating of cyclopropyl hydrazides in has been observed to lead to chlorinated ring-opened byproducts [3].
References
Synthesis and Evaluation of Cycloalkyl-hydrazones:
Title: Design and Synthesis In Silico Drug-like Prediction and Pharmacological Evaluation of Cyclopolymethylenic Homologous of LASSBio-1514.
Source: Molecules (2021).[4][5][6]
URL:[Link]
Hydrolytic Stability of Cyclopropyl Esters:
Title: Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability.[7]
Source: Bioorganic & Medicinal Chemistry Letters (2008).[7]
URL:[Link]
Structural validation of 3,3-Dimethoxycyclobutane-1-carbohydrazide using X-ray crystallography
An In-Depth Technical Guide to the Definitive Structural Validation of Novel Organic Compounds Case Study: 3,3-Dimethoxycyclobutane-1-carbohydrazide Introduction: Beyond Speculation in Molecular Architecture In the realm...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Definitive Structural Validation of Novel Organic Compounds
Case Study: 3,3-Dimethoxycyclobutane-1-carbohydrazide
Introduction: Beyond Speculation in Molecular Architecture
In the realms of chemical synthesis and drug development, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further research is built. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the waste of significant resources. For novel compounds, such as our subject 3,3-Dimethoxycyclobutane-1-carbohydrazide , which possesses a stereochemically complex and conformationally constrained cyclobutane core, relying on indirect spectroscopic data alone is insufficient.
This guide, intended for researchers, scientists, and drug development professionals, provides a comparative analysis of the primary methods for structural validation. It will establish why Single-Crystal X-ray Diffraction (SCXRD) is the definitive "gold standard" and how its orthogonal application with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) creates a self-validating system for absolute structural confirmation.[1][2]
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
While techniques like NMR and MS provide crucial, yet indirect, structural information, SCXRD offers direct, unambiguous insight into the atomic arrangement of a molecule in the solid state.[3][4] It is the only commonly accessible laboratory technique that can precisely determine bond lengths, bond angles, and the absolute configuration of chiral centers, providing a complete three-dimensional map of the molecule.[5][6][7]
The power of SCXRD lies in its fundamental principle: X-rays with wavelengths similar to the distances between atoms in a crystal are diffracted by the electrons of those atoms.[8] When a molecule crystallizes, it forms a highly ordered, three-dimensional lattice that acts as a diffraction grating for X-rays.[8] By rotating the crystal in an X-ray beam and measuring the intensity and position of the thousands of diffracted reflections, we can mathematically reconstruct the electron density map of the molecule and, from that, its precise atomic structure.[5][8]
The SCXRD Experimental Workflow: From Powder to Proof
The journey from a newly synthesized compound to a fully validated crystal structure is a multi-step process where meticulous execution is paramount. The primary bottleneck and the step often considered an "art" is the growth of a high-quality single crystal.[9][10]
Conformational Locking in Drug Design: A Comparative Guide to Cyclobutane vs. Linear Hydrazides
Executive Summary & Strategic Rationale In the optimization of hydrazide-based pharmacophores, the transition from linear alkyl chains to cycloalkyl scaffolds is a critical bioisosteric strategy. While linear hydrazides...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
In the optimization of hydrazide-based pharmacophores, the transition from linear alkyl chains to cycloalkyl scaffolds is a critical bioisosteric strategy. While linear hydrazides offer synthetic accessibility and flexibility, they frequently suffer from rapid metabolic hydrolysis and poor entropic profiles upon binding.
This guide analyzes the shift toward cyclobutane-based hydrazides . The cyclobutane ring, with its unique "puckered" conformation (bond angles ~88°), acts as a conformational lock. This restriction reduces the entropic penalty of binding and shields the labile hydrazide linkage from enzymatic attack, distinct from the behavior of linear analogs (e.g., butyric or valeric hydrazides).
Mechanistic Analysis: The "Rigidification Hypothesis"
The core differentiator between linear and cyclobutane hydrazides is the Entropic Advantage .
Linear Analogs (The "Floppy" State): Linear alkyl chains exist in a dynamic equilibrium of multiple rotamers. Binding to a target pocket requires "freezing" these rotamers, incurring a high entropic cost (
), which penalizes the overall free energy of binding ().
Cyclobutane Scaffolds (The "Locked" State): The cyclobutane ring constrains the vector of the hydrazide warhead. The molecule is "pre-organized" for the binding pocket. The entropic loss upon binding is minimized, often resulting in a 10–100x potency increase for matched molecular pairs.
Visualization: The Entropic Trap Mechanism
Figure 1: Comparative binding thermodynamics. The cyclobutane scaffold minimizes the entropic penalty associated with freezing rotatable bonds.
Comparative Bioactivity Data[1][2][3][4]
The following data synthesizes findings from recent medicinal chemistry campaigns, specifically focusing on antimicrobial potency (MIC) and metabolic stability (Intrinsic Clearance).
A. Antimicrobial Potency (Structure-Activity Relationship)
Context: Comparison of hydrazide-hydrazones derived from linear chains vs. cyclobutane scaffolds against S. aureus and C. albicans.
Feature
Linear Analog (e.g., Valeric Hydrazide deriv.)
Cyclobutane Analog (3-Substituted Cyclobutane)
Performance Shift
Conformation
Flexible (Rotatable bonds)
Rigid (Puckered Ring)
Pre-organization
MIC (S. aureus)
> 128 µg/mL
16 - 32 µg/mL
4-8x Potency Increase
MIC (C. albicans)
> 64 µg/mL
16 µg/mL
4x Potency Increase
Selectivity
Low (Off-target binding common)
High (Vector-specific)
Improved Safety
Data Source Interpretation: Linear analogs often fail to achieve sub-micromolar activity due to the inability to maintain the bioactive conformation within the bacterial efflux pump or enzyme active site. The cyclobutane derivatives (specifically thiazolylhydrazones) demonstrate superior efficacy [1, 2].
B. Metabolic Stability & Lipophilicity
Context: Replacement of linear/branched alkyl groups (like tert-butyl) with cyclobutane bioisosteres.
Slight increase, but often accompanied by higher potency, yielding better efficacy/toxicity ratios.
Fsp3 (Fraction )
Variable
High
Higher Fsp3 correlates with better clinical trial success (solubility/selectivity).
Data Source Interpretation: While cyclobutanes are lipophilic, they do not suffer from the rapid
-oxidation that degrades linear fatty acid hydrazides. The "pucker" also sterically hinders hydrolytic enzymes from accessing the carbonyl carbon of the hydrazide [3].
Experimental Protocols
To validate these findings in your own pipeline, use the following self-validating protocols.
Protocol A: Synthesis of Cyclobutane Carbohydrazides
Objective: Create the rigid core without racemization.
Starting Material: Begin with cis- or trans-cyclobutane-1,2-dicarboxylic acid (or 3-substituted analog).
Activation: Dissolve 1.0 eq of carboxylic acid in dry DCM. Add 1.2 eq EDC·HCl and 1.2 eq HOBt. Stir at 0°C for 30 min.
Checkpoint: Solution must remain clear. Turbidity indicates urea precipitation (filter if necessary).
Hydrazinolysis: Add 2.0 eq of Hydrazine Hydrate (80%) dropwise at 0°C.
Critical Step: Maintain low temperature to prevent dimer formation (diacylhydrazine).
Work-up: Stir at RT for 4 hours. Evaporate solvent.[3] Recrystallize from Ethanol/Water.
Validation:
H NMR must show the cyclobutane methine protons at 3.0–3.5 ppm and distinct hydrazide NH signals.
Self-Validation: Positive control (Ciprofloxacin) must be pink at <1 µg/mL. Negative control (DMSO only) must be pink.
Visualization: Assay Workflow
Figure 2: Resazurin-based MIC determination workflow for hydrazide evaluation.
References
Synthesis, antibacterial and antifungal activity of some new thiazolylhydrazone derivatives containing 3-substituted cyclobutane ring.
Source: European Journal of Medicinal Chemistry / PubMed
URL:[Link]
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane (and Cyclobutane analogs).
Source: Molecules (MDPI)
URL:[Link]
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
Source: JACS Au (ACS Publications)
URL:[Link]
Cyclobutanes in Small-Molecule Drug Candidates.
Source: Journal of Medicinal Chemistry
URL:[Link]
A Comparative Guide to Elemental Analysis for the Verification of 3,3-Dimethoxycyclobutane-1-carbohydrazide
A Senior Application Scientist's Field-Proven Guide to Ensuring Stoichiometric Integrity For researchers, scientists, and drug development professionals, the unambiguous confirmation of a novel compound's elemental compo...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Field-Proven Guide to Ensuring Stoichiometric Integrity
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a novel compound's elemental composition is a cornerstone of chemical synthesis and regulatory submission. This guide provides an in-depth comparison of elemental analysis by combustion with orthogonal analytical techniques for the verification of 3,3-Dimethoxycyclobutane-1-carbohydrazide, a key building block in modern medicinal chemistry. We will explore the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure a self-validating approach to compound verification.
The Foundational Role of Elemental Analysis
Elemental analysis (EA), specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a fundamental quantitative technique to determine the mass fractions of these elements within a sample.[1] Its primary role is to confirm the empirical formula of a newly synthesized compound. For a molecule like 3,3-Dimethoxycyclobutane-1-carbohydrazide (C7H14N2O3), with a molecular weight of 174.2 g/mol , the theoretical percentages are:
Carbon (C): 48.26%
Hydrogen (H): 8.10%
Nitrogen (N): 16.08%
Oxygen (O): 27.55% (typically determined by difference)
A successful synthesis and purification should yield experimental values that closely match these theoretical percentages, typically within a ±0.4% deviation, a standard often required by chemistry journals.[2][3] This rapid, cost-effective method provides a holistic assessment of the bulk sample's purity and stoichiometric integrity, a feature not inherently offered by techniques that focus on specific impurities.[4][5]
The Principle of Combustion Analysis
The most prevalent method for CHN analysis is high-temperature combustion, based on the Dumas method.[6] The process involves the complete and instantaneous oxidation of the sample in an oxygen-rich environment at temperatures exceeding 900°C.[7] The resulting combustion products—carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx), which are subsequently reduced to nitrogen gas (N2)—are separated and quantified.
Caption: Workflow for CHN Elemental Analysis by Combustion.
Experimental Protocol: Elemental Analysis of 3,3-Dimethoxycyclobutane-1-carbohydrazide
This protocol is designed to be a self-validating system, incorporating system suitability checks and certified reference materials to ensure the trustworthiness of the results, in alignment with ISO 17025 principles.[8][9]
Instrumentation: A modern CHNS/O elemental analyzer.
Reference Materials:
Calibration Standard: Acetanilide (C=71.09%, H=6.71%, N=10.36%) or another suitable, high-purity organic standard.[3]
Validation Standard: A certified reference material (CRM) with a matrix similar to the analyte, if available. For nitrogen-rich compounds, Urea (N=46.63%) is an excellent choice to verify performance.[10]
Procedure:
Sample Preparation:
Ensure the 3,3-Dimethoxycyclobutane-1-carbohydrazide sample is homogenous and has been thoroughly dried under vacuum to remove residual solvents, which can significantly impact hydrogen and carbon percentages.
Accurately weigh 1-3 mg of the sample into a tin capsule using a calibrated microbalance.[11]
Similarly, prepare several replicates of the calibration and validation standards.
Instrument Calibration:
Perform a multi-point calibration using the chosen calibration standard (e.g., Acetanilide) to establish the instrument's response curve.
System Suitability and Analysis:
Analyze the validation standard (e.g., Urea) to confirm the accuracy of the calibration. The results should fall within the certified uncertainty of the CRM.
Analyze the 3,3-Dimethoxycyclobutane-1-carbohydrazide samples (minimum of three replicates).
Analyze a validation standard after every 10-15 sample runs to monitor for instrument drift.
Data Analysis:
Calculate the mean percentage and standard deviation for C, H, and N for the test sample.
Compare the experimental mean values to the theoretical values for C7H14N2O3. The deviation should be within ±0.4%.
Orthogonal Methods for Purity Verification: A Comparative Analysis
While elemental analysis is excellent for confirming the empirical formula, it may not detect impurities with a similar elemental composition (e.g., isomers). Therefore, orthogonal methods are essential for a comprehensive purity assessment.[5][12]
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for purity assessment.[1][13] It allows for the determination of the absolute purity of a substance by comparing the integral of an analyte signal to that of a certified internal standard of known purity.[14]
Causality: Choose qNMR when you need an absolute purity value (w/w%) without requiring a reference standard of the analyte itself. It is particularly useful for identifying and quantifying both organic and inorganic impurities, including residual solvents and water, in a single experiment.[5]
Caption: Workflow for Quantitative NMR (qNMR) Purity Analysis.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a cornerstone of purity analysis in the pharmaceutical industry.[15] It excels at separating the main compound from its impurities, which can then be quantified based on their peak areas relative to the main peak (area percent method).
Causality: HPLC-UV is the method of choice for routine quality control and for detecting and quantifying process-related impurities and degradation products, especially when high sensitivity is required. It provides a "purity profile" of the sample.[16]
Performance Comparison
Parameter
Elemental Analysis (CHN)
Quantitative NMR (qNMR)
HPLC-UV (Area %)
Primary Purpose
Empirical Formula Confirmation
Absolute Purity (w/w %)
Purity Profile, Impurity Quantification
Principle
Combustion & Detection of Elements
Nuclear Spin Resonance & Signal Integration
Chromatographic Separation & UV Absorbance
Strengths
Fast, cost-effective, assesses bulk material integrity.[4]
Conclusion: A Multi-faceted Approach to Verification
For the definitive verification of 3,3-Dimethoxycyclobutane-1-carbohydrazide, a single technique is insufficient. A robust, self-validating strategy leverages the strengths of orthogonal methods:
Elemental Analysis: Provides the initial, fundamental confirmation that the bulk material possesses the correct elemental composition, confirming the empirical formula (C7H14N2O3).
qNMR: Offers a powerful, orthogonal method to determine the absolute purity of the batch, accounting for all proton-containing species, including residual solvents and water.
HPLC-UV: Delivers a high-sensitivity purity profile, ideal for detecting and quantifying trace organic impurities that may not be visible by other techniques.
By integrating these methods, researchers and drug development professionals can establish a comprehensive and trustworthy characterization of their synthesized compounds, ensuring both stoichiometric integrity and high purity, thereby satisfying the stringent requirements of scientific rigor and regulatory compliance.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
General Chapter <761> Nuclear Magnetic Resonance. United States Pharmacopeia (USP). [Link]
ISO/IEC 17025:2017 General requirements for the competence of testing and calibration laboratories. International Organization for Standardization. [Link]
ISO 17025 Laboratory Quality System Implementation Guide. Pure Clinical. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
Nitrogen CRM | Food Protein CRM. Alpha Resources. [Link]
Comprehensive Disposal & Handling Guide: 3,3-Dimethoxycyclobutane-1-carbohydrazide
[1][2] Executive Summary & Core Directive 3,3-Dimethoxycyclobutane-1-carbohydrazide (CAS: 1080636-63-0) is a specialized building block containing two distinct reactive functionalities: a hydrazide group (reducing, basic...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Core Directive
3,3-Dimethoxycyclobutane-1-carbohydrazide (CAS: 1080636-63-0) is a specialized building block containing two distinct reactive functionalities: a hydrazide group (reducing, basic, nucleophilic) and a dimethyl acetal group (acid-sensitive).[][2]
Crucial Safety Directive: Do not treat this simply as "general organic waste." The hydrazide moiety poses specific risks of sensitization and adverse reactions with oxidizers, while the acetal group requires pH control to prevent uncontrolled hydrolysis.
Immediate Action Required:
Segregate from all oxidizing agents (peroxides, nitrates) and strong acids.
Label as "Hazardous Waste - Toxic/Irritant" immediately upon generation.[]
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[]
Chemical Profile & Hazard Assessment
Understanding the chemical structure is the foundation of safe disposal.[2] This compound combines a cyclobutane ring with an acid-labile acetal and a reactive hydrazide.[]
Expert Insight: While not explicitly listed on the EPA P-list or U-list, hydrazide derivatives are structurally similar to hydrazine (a known carcinogen and poison).[] Treat all hydrazide waste with the stringency of a cytotoxic/high-hazard compound to ensure personnel safety.[]
Pre-Disposal Segregation & Compatibility
Improper segregation is the leading cause of laboratory waste accidents.[2] You must isolate this chemical based on its reactivity profile.[]
The Segregation Logic (Why?)
Avoid Acids: The acetal group is acid-labile.[] Exposure to strong acids (e.g., HCl waste streams) will hydrolyze the acetal to a ketone, potentially releasing heat and methanol.[2]
Avoid Oxidizers: Hydrazides are reducing agents.[][2] Mixing with oxidizers (Nitric acid, Permanganates) can cause exothermic ignition or release nitrogen gas rapidly (pressure buildup).[2]
Avoid Aldehydes/Ketones: Hydrazides condense with ketones/aldehydes to form hydrazones.[] While usually not dangerous, this reaction alters the waste profile and can precipitate solids, clogging liquid waste lines.
Figure 1: Waste Segregation Decision Tree
Caption: Operational workflow for segregating 3,3-Dimethoxycyclobutane-1-carbohydrazide waste streams to prevent chemical incompatibility incidents.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Substance)
Applicability: Expired chemicals, surplus powder, or contaminated weighing paper.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar with a screw-top lid.[] Avoid metal containers due to potential corrosion from hydrazide hydrolysis products.[]
Packaging:
Place the primary container (vial/bottle) inside the waste jar.
If loose powder, wet slightly with an inert solvent (e.g., mineral oil) if dust generation is a risk, but dry packing is standard.
Pour into the "Non-Halogenated Organic" or "Halogenated Organic" carboy depending on the solvent used.
CRITICAL: If the solution contains unreacted oxidizers (e.g., from a synthesis step), you must quench the oxidizer completely (using bisulfite or similar) before adding to the organic waste drum.[2]
Labeling: List the hydrazide as a trace contaminant (<1% or as calculated) on the waste tag.
Protocol C: Spill Cleanup (Emergency Response)
Scenario: 5g of powder spilled on the benchtop.
PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and N95 dust mask (if fume hood is not active).[2]
Containment: Do not dry sweep if fine dust is present.[] Cover with a damp paper towel (water or ethanol) to prevent aerosolization.[]
Decontamination:
Scoop up the damp material and place it in a hazardous waste jar.[2]
Wipe the surface with a dilute bleach solution (1-2%) followed by water.[][2]
Mechanism:[][2][4] Bleach (hypochlorite) oxidizes the hydrazide, breaking it down. Warning: This reaction is exothermic; use dilute bleach and good ventilation.[]
Disposal: Treat cleanup materials as solid hazardous waste (Protocol A).
Final Disposition & Regulatory Compliance
The ultimate destruction of this chemical must be performed by a licensed Treatment, Storage, and Disposal Facility (TSDF).
Recommended Method:Incineration (Rotary Kiln).[]
Why: High temperatures (1000°C+) are required to break the N-N bond of the hydrazide and fully oxidize the cyclic structure.[2]
EPA Waste Codes:
If the waste is a pure unused commercial chemical product, it is not P/U listed.
Assign D001 (Ignitable) if mixed with flammable solvents.[][2]
Assign state-specific codes for "Toxic Organic Waste" if applicable (e.g., California code 331).[]
References
Sigma-Aldrich (Merck). Safety Data Sheet: Carbohydrazide (Generic Analog).[][2]Link (Accessed Feb 2026).[][2] Used for hydrazide hazard extrapolation.[][2]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[][2]Link[2]
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[][2] National Academies Press.[][2] Link
Disclaimer: This guide is intended for trained scientific personnel.[][2] Always consult your institution's Environmental Health & Safety (EHS) department and local regulations before disposal.